Product packaging for A-770041(Cat. No.:CAS No. 1140478-96-1)

A-770041

Cat. No.: B8082437
CAS No.: 1140478-96-1
M. Wt: 621.7 g/mol
InChI Key: ZMNWFTYYYCSSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide is an aromatic amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N9O3 B8082437 A-770041 CAS No. 1140478-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869748-10-7
Record name A-770041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-770041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-770041 Lck inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of A-770041, a Selective Lck Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a prime target for therapeutic intervention in autoimmune diseases and organ transplant rejection. This compound emerged from a dedicated drug discovery program as a potent, selective, and orally bioavailable inhibitor of Lck. This document provides a comprehensive technical overview of this compound, detailing its discovery, biochemical and cellular activity, preclinical efficacy, and the key experimental protocols used in its evaluation.

Discovery and Medicinal Chemistry

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery was the result of extensive structure-activity relationship (SAR) optimization aimed at improving potency for Lck while minimizing activity against other Src family kinases, particularly Fyn, which is also involved in T-cell signaling. This strategic modification process led to a compound with a desirable balance of activity, selectivity, and pharmacokinetic properties suitable for in vivo development. The full chemical name for this compound is 1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide.

Quantitative Data Summary

In Vitro Biochemical Profile: Src Family Kinase Inhibition

The selectivity of this compound was established by profiling its inhibitory activity against Lck and other members of the Src kinase family. The compound demonstrates significant selectivity for Lck over Fyn, a key differentiator.

Kinase TargetIC₅₀ (nM)Selectivity vs. Lck (Fold)
Lck 1471x
Fyn44,100~300x
Src9,100~62x
Fgr14,100~96x
Hck1,220~8x
Lyn1,180~8x
Data sourced from multiple studies. IC₅₀ for Lck was determined in the presence of 1 mM ATP.
In Vitro and In Vivo Cellular Activity

The biological effect of this compound on T-cell activation was measured by its ability to inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.

Assay TypeStimulantSystemEC₅₀ (nM)
IL-2 Production (In Vitro)Anti-CD3Jurkat Cells80
IL-2 Production (In Vitro)Concanavalin AWhole Blood~80
IL-2 Production (In Vivo)Concanavalin ARat Model78 ± 28
EC₅₀ values represent the effective concentration for 50% inhibition.
Preclinical Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic and efficacy studies were conducted in rodent models to assess the drug's potential for clinical development.

ParameterSpeciesValue
Oral Bioavailability (F)Rat34.1 ± 7.2% (at 10 mg/kg)
Half-life (t½)Rat4.1 ± 0.1 hours
Efficacy Endpoint Model Outcome
Allograft Survival (>65 days)Rat Heart TransplantAchieved at ≥10 mg/kg/day
Attenuation of Lung FibrosisMouse Bleomycin ModelDemonstrated at 5 mg/kg/day
The rat heart transplant model used a Brown Norway to Lewis rat cross, representing a major histocompatibility barrier.

Experimental Protocols

Lck Enzymatic Inhibition Assay

This protocol outlines the general procedure for determining the in vitro potency of this compound against the Lck enzyme.

  • Reagents & Materials:

    • Recombinant human Lck enzyme.

    • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: 1 mM ATP in kinase buffer.

    • This compound: Serially diluted in DMSO.

    • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Add 2 µL of serially diluted this compound or DMSO vehicle to the wells of a 384-well plate.

    • Add 10 µL of Lck enzyme and peptide substrate mix in kinase buffer to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 1 mM ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 50 mM EDTA.

    • Add 10 µL of the detection reagent mix (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence reader to measure substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to DMSO controls.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Cellular IL-2 Production Assay (Jurkat Cells)

This protocol describes the measurement of IL-2 inhibition in a T-cell line.

  • Reagents & Materials:

    • Jurkat T-cells.

    • RPMI-1640 medium supplemented with 10% FBS.

    • Anti-CD3 antibody for T-cell stimulation.

    • This compound: Serially diluted.

    • Human IL-2 ELISA Kit.

  • Procedure:

    • Plate Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells by adding anti-CD3 antibody.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate and collect the supernatant.

    • Quantify the amount of IL-2 in the supernatant using a commercial human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-2 standards.

    • Calculate the IL-2 concentration for each treatment condition.

    • Determine the EC₅₀ value by plotting percent inhibition of IL-2 production against this compound concentration.

In Vivo Rat Heart Allograft Rejection Model

This protocol details the surgical and treatment procedure to assess this compound's efficacy in preventing organ rejection.

  • Animals:

    • Donor rats: Brown Norway strain.

    • Recipient rats: Lewis strain. This combination creates a major histocompatibility complex (MHC) mismatch, leading to acute rejection.

  • Surgical Procedure (Heterotopic Heart Transplant):

    • Anesthetize both donor and recipient animals.

    • Harvest the heart from the donor rat.

    • Perform a heterotopic heart transplant into the abdomen of the recipient rat, with anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

    • The viability of the transplanted heart is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.

  • Drug Administration:

    • Prepare this compound for oral gavage in a suitable vehicle (e.g., distilled water).

    • Administer this compound daily via oral gavage at doses ranging from 2.5 to 20 mg/kg/day, starting on the day of transplantation.

    • A control group receives the vehicle only. A positive control group may receive a standard immunosuppressant like Cyclosporin A (e.g., 10 mg/day).

  • Endpoint & Analysis:

    • The primary endpoint is graft survival time.

    • Record the number of days until rejection for each animal.

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine statistically significant differences between treatment groups.

    • At the end of the study, grafts can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Visualized Pathways and Workflows

Lck_Signaling_Pathway cluster_membrane Cell Membrane receptor TCR/CD3 Complex zap70 ZAP-70 receptor->zap70 recruits & activates coreceptor CD4/CD8 lck Lck coreceptor->lck kinase kinase adaptor adaptor effector effector inhibitor inhibitor downstream downstream lck->receptor phosphorylates ITAMs lck->zap70 activates lat LAT zap70->lat slp76 SLP-76 zap70->slp76 plc PLCγ1 lat->plc slp76->plc ip3 IP3 -> Ca2+ Flux plc->ip3 dag DAG -> PKC plc->dag nfat NFAT ip3->nfat ap1 AP-1 dag->ap1 nfkb NF-κB dag->nfkb il2 IL-2 Gene Transcription nfat->il2 ap1->il2 nfkb->il2 a770041 This compound a770041->lck

Caption: Lck Signaling Pathway in T-Cell Activation and Point of Inhibition by this compound.

Drug_Discovery_Workflow start_node Target ID (Lck Kinase) process_node process_node assay_node assay_node candidate_node candidate_node final_node final_node start Target Identification (Lck in T-Cells) sar Lead Optimization (SAR on Pyrazolo- [3,4-d]pyrimidine) start->sar biochem Biochemical Screening (Lck Enzymatic Assay) sar->biochem cellular Cellular Assays (IL-2 Production) biochem->cellular pk Pharmacokinetics (Oral Bioavailability) cellular->pk invivo In Vivo Efficacy Models (Rat Allograft) candidate This compound (Development Candidate) invivo->candidate pk->invivo

Caption: this compound Discovery and Preclinical Development Workflow.

A-770041: A Technical Guide to a Selective Lck Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-770041, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This document consolidates key chemical properties, biological activities, and detailed experimental methodologies relevant to the study and application of this compound.

Core Chemical Properties

This compound, with the CAS number 869748-10-7, is a synthetic, orally bioavailable small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 869748-10-7[1]
IUPAC Name N-[4-[1-[trans-4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methyl-1H-indole-2-carboxamide[1]
Molecular Formula C₃₄H₃₉N₉O₃[1]
Molecular Weight 621.7 g/mol [1]
Solubility DMSO: 20 mg/mL, 0.1 M HCl: 20 mg/mL, Ethanol: 2 mg/mL[1]

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell activation and signaling.[2] Lck is an essential component of the T-cell receptor (TCR) signaling pathway, and its inhibition by this compound leads to the suppression of downstream signaling events, including the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.[2]

The inhibitory activity of this compound against Lck and other kinases is presented in the following table.

Target KinaseIC₅₀ / EC₅₀Assay Condition
Lck 147 nM (IC₅₀)[3][4][5]1 mM ATP[3][4][5]
Fyn 44.1 µM (IC₅₀)
Src 9.1 µM (IC₅₀)
Fgr 14.1 µM (IC₅₀)
HCK 1.22 µM (IC₅₀)
Tie2 >50 µM (IC₅₀)
IL-2 Production 80 nM (EC₅₀)[3]Anti-CD3 stimulated human whole blood[3]

The high selectivity of this compound for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, underscores its potential as a targeted immunomodulatory agent.[3][5]

Signaling Pathway

This compound exerts its immunosuppressive effects by interrupting the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine release. This compound directly inhibits the kinase activity of Lck, thereby preventing the downstream signaling events.

G This compound Mechanism of Action in TCR Signaling TCR TCR Engagement Lck_activation Lck Activation TCR->Lck_activation ITAM_phos ITAM Phosphorylation Lck_activation->ITAM_phos A770041 This compound A770041->Lck_activation ZAP70_recruitment ZAP-70 Recruitment & Activation ITAM_phos->ZAP70_recruitment Downstream_signaling Downstream Signaling (e.g., LAT, SLP-76) ZAP70_recruitment->Downstream_signaling Transcription_factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Downstream_signaling->Transcription_factors IL2_production IL-2 Production Transcription_factors->IL2_production Tcell_activation T-cell Activation & Proliferation IL2_production->Tcell_activation

This compound inhibits Lck activation in the T-cell receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of Lck and the inhibitory potential of this compound.

Materials:

  • Recombinant human Lck enzyme

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of this compound solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Lck enzyme and peptide substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of Lck activity for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

IL-2 Production Assay from Stimulated T-cells

This protocol outlines the measurement of IL-2 secretion from stimulated T-cells in the presence of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • This compound

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Plate PBMCs or Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • T-cell Stimulation:

    • Add anti-CD3 and anti-CD28 antibodies to the cell cultures at pre-determined optimal concentrations to stimulate T-cell activation and IL-2 production.

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA for IL-2 Quantification:

    • Perform the IL-2 ELISA according to the manufacturer's instructions. Briefly, this involves:

      • Coating a 96-well plate with a capture antibody specific for human IL-2.

      • Adding the collected cell culture supernatants and a standard curve of recombinant human IL-2.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Determine the EC₅₀ value for this compound's inhibition of IL-2 production.

In Vivo Model of Heterotopic Heart Transplantation in Rats

This section describes a well-established model to evaluate the efficacy of this compound in preventing organ allograft rejection.[2][6][7][8]

Animals:

  • Male Lewis rats (recipient)

  • Male Brown Norway rats (donor)

Procedure:

  • Donor Heart Procurement:

    • Anesthetize the donor rat.

    • Open the chest cavity and heparinize the animal.

    • Perfuse the heart with cold cardioplegic solution.

    • Excise the heart and store it in cold saline.

  • Recipient Preparation and Transplantation:

    • Anesthetize the recipient rat.

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

    • Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

  • This compound Administration:

    • Administer this compound orally (e.g., by gavage) to the recipient rats daily, starting on the day of transplantation, at doses ranging from 2.5 to 20 mg/kg/day.[3]

  • Monitoring and Endpoint:

    • Monitor the viability of the transplanted heart daily by abdominal palpation.

    • The primary endpoint is the cessation of a palpable heartbeat, indicating graft rejection.

    • At the end of the study, the transplanted heart can be explanted for histological analysis to assess the degree of rejection.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

G Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Lck Kinase Inhibition Assay Cell_Based_Assay IL-2 Production Assay in Stimulated T-cells Kinase_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies Selectivity_Profiling->PK_Studies Efficacy_Model Heterotopic Heart Transplantation Model PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies

A generalized workflow for the preclinical assessment of this compound.

This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound. The detailed information on its chemical properties, biological activity, and experimental protocols is intended to facilitate further investigation and development of this promising Lck inhibitor.

References

An In-depth Technical Guide on the Src Family Kinase Selectivity Profile of A-770041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Src family kinase (SFK) selectivity profile of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound is a pyrazolo[3,4-d]pyrimidine derivative that has demonstrated significant inhibitory activity against Lck, a critical enzyme in T-cell signaling and activation.[1] Its selectivity has been evaluated against various members of the Src family of kinases. The available data on its inhibitory potency, primarily expressed as half-maximal inhibitory concentration (IC50) values, are summarized below.

KinaseIC50 (µM)Fold Selectivity vs. Lck
Lck 0.147 1
Hck1.22~8
Lyn1.18~8
Src9.05 - 9.1~62
Fgr14.1~96
Fyn44.1~300

Table 1: In vitro inhibitory activity of this compound against Src family kinases. The IC50 values were determined in the presence of 1 mM ATP.[1][2][3]

As the data indicates, this compound is a highly selective inhibitor of Lck. Notably, it displays approximately 300-fold greater selectivity for Lck over Fyn, another key Src family kinase involved in T-cell signaling.[1][2] The compound also shows significant selectivity against other SFKs such as Src and Fgr.[4] Furthermore, this compound has been shown to be over 200-fold selective against a panel of approximately 20 other serine/threonine and tyrosine kinases outside the Src family.[4][5]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cell-based assays. Below are generalized methodologies representative of those used in the characterization of such kinase inhibitors.

2.1. In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of this compound against individual Src family kinases.

  • Materials:

    • Purified recombinant Src family kinases (Lck, Fyn, Src, etc.)

    • This compound

    • ATP (Adenosine triphosphate)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, radiometric assay with ³²P-ATP, or fluorescence-based methods)

    • Microplate reader

  • General Procedure:

    • A solution of the specific kinase is prepared in the assay buffer.

    • Serial dilutions of this compound are added to the wells of a microplate.

    • The kinase solution is added to the wells containing the inhibitor and incubated for a defined period.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP. The concentration of ATP is typically kept close to its physiological concentration (e.g., 1 mM) to ensure physiological relevance.[1][2]

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ADP produced is quantified using a suitable detection method.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2.2. Cell-Based Assay for IL-2 Production

This assay assesses the functional consequence of Lck inhibition in a cellular context, as Lck is essential for T-cell activation and subsequent production of Interleukin-2 (IL-2).

  • Objective: To determine the EC50 (half-maximal effective concentration) of this compound for the inhibition of T-cell activation.

  • Materials:

    • Whole blood or isolated peripheral blood mononuclear cells (PBMCs)

    • This compound

    • T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)[1][6]

    • Cell culture medium

    • ELISA (Enzyme-Linked Immunosorbent Assay) kit for IL-2 quantification

  • General Procedure:

    • Whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound.

    • T-cell activation is stimulated by adding a mitogen like Concanavalin A.

    • The cells are incubated for a period sufficient to allow for IL-2 production (e.g., 24-48 hours).

    • The cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using an ELISA kit.

    • The EC50 value is determined by plotting the percentage of inhibition of IL-2 production against the logarithm of the this compound concentration. This compound has been shown to inhibit Concanavalin A-stimulated IL-2 production in whole blood with an EC50 of approximately 80 nM.[1]

Signaling Pathways and Experimental Workflow

3.1. Lck Signaling Pathway in T-Cell Activation

Lck plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck, leading to a downstream signaling cascade that results in T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck (Src Family Kinase) TCR->Lck Activates CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylates p_CD3_ITAMs Phosphorylated CD3 ITAMs CD3_ITAMs->p_CD3_ITAMs ZAP70 ZAP-70 p_CD3_ITAMs->ZAP70 Recruits p_ZAP70 Activated ZAP-70 ZAP70->p_ZAP70 Phosphorylated by Lck Downstream Downstream Signaling (e.g., PLCγ1, LAT) p_ZAP70->Downstream Activation T-Cell Activation (IL-2 Production, Proliferation) Downstream->Activation A770041 This compound A770041->Lck Inhibits Kinase_Inhibitor_Profiling_Workflow cluster_0 In Vitro Profiling cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Primary Assay) Selectivity Kinase Selectivity Panel (e.g., Src Family Kinases) HTS->Selectivity IC50 IC50 Determination Selectivity->IC50 Target Target Engagement Assay IC50->Target Functional Functional Cellular Assay (e.g., IL-2 Production) Target->Functional EC50 EC50 Determination Functional->EC50 PK Pharmacokinetics EC50->PK Efficacy Efficacy in Disease Model (e.g., Allograft Rejection) PK->Efficacy

References

A-770041: An In-depth Technical Guide on its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases. Lck plays a critical role in T-cell activation and signaling, making it an attractive therapeutic target for immune-mediated diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, experimental data, and relevant protocols to support further research and development.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the kinase activity of Lck. Upon T-cell receptor (TCR) engagement, Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a downstream signaling cascade, including the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70), which in turn phosphorylates key adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The formation of the LAT signalosome ultimately leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2). By inhibiting Lck, this compound effectively blocks this entire cascade at a very early stage, leading to immunosuppression.

In Vitro Effects

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

Enzymatic Activity and Selectivity

This compound is a highly selective inhibitor of Lck. The following table summarizes its inhibitory activity against Lck and other Src family kinases.

KinaseIC50 (nM)Selectivity vs. Lck
Lck 147 -
Src9100~62-fold
Fyn44100~300-fold
Fgr14100~96-fold
Hck1220~8-fold
Lyn1180~8-fold

Data compiled from multiple sources. IC50 values can vary depending on assay conditions.

Cell-Based Assays

In cellular assays, this compound demonstrates potent inhibition of T-cell function.

AssayCell TypeStimulusEffectEC50 (nM)
Lck PhosphorylationMurine CD4+ T-cellsanti-CD3/CD28 antibodiesInhibition of Lck phosphorylation≥100
IL-2 ProductionHuman Whole BloodConcanavalin AInhibition of IL-2 production~80
TGF-β ProductionMurine Regulatory T-cells (Tregs)anti-CD3/CD28 antibodiesDecreased TGF-β concentration~100-500

In Vivo Effects

The in vivo efficacy of this compound has been demonstrated in various animal models, primarily focusing on immunosuppression and anti-inflammatory effects.

Organ Allograft Rejection

In a rat heart allograft model, this compound has been shown to prevent organ rejection.

Animal ModelTreatmentDosageOutcome
Rat Heart Allograft (Brown Norway to Lewis)This compound≥10 mg/kg/day (oral)Prevention of rejection for at least 65 days.[1]
Bleomycin-Induced Lung Fibrosis

This compound has shown therapeutic effects in a mouse model of lung fibrosis.

Animal ModelTreatmentDosageKey Findings
Bleomycin-induced lung fibrosis in C57BL/6 miceThis compound5 mg/kg/day (gavage)Attenuated lung fibrosis, reduced TGF-β concentration in BALF.[2]
Pharmacokinetics
SpeciesDoseBioavailability (F%)Half-life (t1/2)
Rat10 mg/kg (oral)34.1 ± 7.2%4.1 ± 0.1 hours

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck LAT LAT ZAP70->LAT phosphorylates PLCg1 PLC-γ1 LAT->PLCg1 activates Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) PLCg1->Transcription_Factors leads to activation of Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates A770041 This compound A770041->Lck Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Lck enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) start->prepare_reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor incubation Incubate Lck, substrate, and this compound prepare_reagents->incubation prepare_inhibitor->incubation initiate_reaction Initiate reaction by adding ATP incubation->initiate_reaction stop_reaction Stop reaction initiate_reaction->stop_reaction detection Detect substrate phosphorylation (e.g., radioactivity, fluorescence, luminescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 value detection->data_analysis end End data_analysis->end

References

A-770041: A Technical Guide to a Selective Lck Inhibitor for Allograft Rejection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of A-770041, a potent and selective small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), in the study and potential prevention of allograft rejection. This compound represents a targeted immunomodulatory approach, focusing on the initial stages of T-cell activation, a critical event in the immune response leading to the rejection of transplanted organs. This document provides a comprehensive overview of its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting T-Cell Activation at its Source

This compound is a pyrazolo[3,4-d]pyrimidine that functions as a selective inhibitor of Lck, a Src family tyrosine kinase essential for T-cell receptor (TCR) signaling.[1] Upon engagement of the TCR with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated.[2] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR.[2] This phosphorylation event initiates a signaling cascade, including the recruitment and activation of ZAP-70, leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[3] By inhibiting Lck, this compound effectively blocks this entire downstream cascade, preventing T-cell activation and the subsequent immune response against the allograft.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its immunosuppressive activity.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpeciesAssayReference
Lck Inhibition (IC₅₀)147 nM (at 1 mM ATP)-Enzymatic Assay[1]
Fyn Inhibition (IC₅₀)44.1 µM-Enzymatic Assay[4]
Selectivity (Fyn/Lck)~300-fold--[1]
IL-2 Production Inhibition (EC₅₀)~80 nMRatConcanavalin A-stimulated whole blood[1]
In Vivo IL-2 Production Inhibition (EC₅₀)78 ± 28 nMRatConcanavalin A-induced[1]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueRoute of AdministrationDoseReference
Oral Bioavailability (F)34.1 ± 7.2%Oral10 mg/kg[1]
Half-life (t₁/₂)4.1 ± 0.1 hOral10 mg/kg[1]

Table 3: In Vivo Efficacy in a Rat Cardiac Allograft Model

Treatment GroupDose (mg/kg/day)Mean Graft SurvivalHistological Findings (Day 65)Reference
Vehicle Control-< 14 daysSevere rejection[4]
This compound10> 65 daysMinimal microvascular changes, minimal mononuclear infiltrates[1]
This compound20> 65 daysMinimal microvascular changes, minimal mononuclear infiltrates[1]
Cyclosporin A10> 65 daysMinimal microvascular changes, multifocal mononuclear infiltrates, myocyte mineralization[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

cluster_tcr T-Cell Receptor Complex cluster_signal Intracellular Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits CD4_8 CD4/CD8 CD4_8->Lck Association Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates PLCg1 PLCγ1 ZAP70->PLCg1 Activates Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Induces NFAT NFAT Activation Ca_Flux->NFAT Activates IL2 IL-2 Production NFAT->IL2 Transcription Proliferation T-Cell Proliferation IL2->Proliferation Drives A770041 This compound A770041->Lck Inhibits

Caption: this compound inhibits Lck, blocking T-cell receptor signaling and IL-2 production.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Donor Donor Rat (Brown Norway) Transplant Heterotopic Heart Transplantation Donor->Transplant Recipient Recipient Rat (Lewis) Recipient->Transplant Vehicle Vehicle Control Transplant->Vehicle Treatment A770041 This compound Transplant->A770041 Treatment CSA Cyclosporin A Transplant->CSA Treatment Palpation Daily Palpation of Graft Vehicle->Palpation A770041->Palpation CSA->Palpation Survival Graft Survival Assessment Palpation->Survival Histology Histological Analysis (Day 65 or at rejection) Survival->Histology

Caption: Workflow for evaluating this compound in a rat cardiac allograft model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Model: Heterotopic Cardiac Allograft in Rats

This model is a standard for assessing the efficacy of immunosuppressive agents.

  • Animal Strains:

    • Donor: Male Brown Norway (BN) rats.

    • Recipient: Male Lewis (LEW) rats. This strain combination represents a major histocompatibility complex (MHC) mismatch, ensuring a robust rejection response.

  • Surgical Procedure:

    • Anesthetize both donor and recipient rats.

    • In the donor rat, perform a median sternotomy to expose the heart.

    • Cannulate the aorta and perfuse the heart with cold cardioplegic solution to arrest and preserve the organ.

    • Excise the donor heart.

    • In the recipient rat, expose the abdominal aorta and inferior vena cava.

    • Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal aorta.

    • Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

    • After completing the anastomoses, release the vascular clamps to allow blood flow to the transplanted heart.

  • Drug Administration:

    • This compound is formulated for oral gavage. A typical vehicle is a suspension in 0.5% methylcellulose.

    • Administer the assigned treatment (vehicle, this compound, or a comparator like Cyclosporin A) daily, starting on the day of transplantation.

  • Monitoring and Endpoint:

    • Monitor graft viability daily by gentle abdominal palpation to assess the heartbeat of the transplanted organ.

    • The primary endpoint is the cessation of a palpable heartbeat, which is considered graft rejection.

    • For long-term studies, animals can be euthanized at a predetermined time point (e.g., 65 days) for histological analysis.

  • Histological Analysis:

    • Harvest the transplanted heart at the time of rejection or at the end of the study.

    • Fix the tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Score the sections for signs of rejection, including:

      • Mononuclear cell infiltration

      • Myocyte necrosis

      • Vasculitis

      • Hemorrhage

      • Fibrosis

      • Myocyte mineralization

In Vivo Pharmacodynamic Assay: Concanavalin A-Induced IL-2 Production

This assay measures the in vivo effect of this compound on T-cell activation.

  • Procedure:

    • Administer this compound orally to rats at various doses.

    • At the time of predicted peak plasma concentration, administer Concanavalin A (a T-cell mitogen) intravenously to stimulate a systemic T-cell response.

    • Collect blood samples at a specified time point after Concanavalin A administration.

    • Measure the concentration of IL-2 in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the dose-dependent inhibition of IL-2 production.

    • Determine the in vivo EC₅₀, which is the concentration of this compound that produces 50% of the maximal inhibition of IL-2 production.

Conclusion

This compound is a valuable research tool for investigating the role of Lck in allograft rejection. Its high selectivity and oral bioavailability make it a compelling compound for in vivo studies. The data presented in this guide demonstrate its potent immunosuppressive effects, mediated through the targeted inhibition of T-cell activation. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic potential of Lck inhibition in the context of solid organ transplantation. The distinct mechanism of action and favorable preclinical profile of this compound underscore the importance of continued research into selective immunomodulatory agents for the prevention of allograft rejection.

References

A-770041 IC50 value for Lck and other kinases.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to A-770041: IC50 Values, Kinase Selectivity, and Experimental Methodologies

Introduction

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck, a member of the Src family of tyrosine kinases, is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for preventing lymphocyte activation and acute organ allograft rejection.[2][4][5] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against Lck and other kinases, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and workflows.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified against several kinases, demonstrating its high selectivity for Lck.

Biochemical Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined against Lck and other Src family kinases in biochemical assays.

KinaseIC50 ValueSelectivity vs. Lck
Lck 147 nM (at 1 mM ATP)[1][2][6]-
Src 9.1 µM[1][3][7]~62-fold[6]
Fgr 14.1 µM[1][3]~96-fold[6]
Fyn 44.1 µM[1][3][7]~300-fold[1][2][6]

Note: this compound has also been shown to have weak inhibitory activity against HCK and Tie2.[8][9] Furthermore, it exhibited IC50 values greater than 10 µM in a panel of approximately 70 other molecular targets and was over 200-fold selective against a battery of about 20 other serine/threonine and tyrosine kinases.[6][7]

Cellular Activity (EC50)

The half-maximal effective concentration (EC50) measures the compound's potency in a cellular context.

AssayEC50 Value
Anti-CD3 induced IL-2 Production (in vitro)80 nM[1][2][3]
Concanavalin A-induced IL-2 Production (in vivo)78 nM[1][2]

Signaling Pathways and Mechanisms of Action

Lck plays a pivotal role in initiating the signaling cascade following T-cell receptor (TCR) engagement. This compound exerts its immunomodulatory effects by inhibiting this critical kinase.

Lck-Mediated T-Cell Receptor (TCR) Signaling

Upon engagement of the TCR with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains.[4][10] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream to activate transcription factors like NF-κB and ultimately leading to T-cell proliferation and cytokine production (e.g., IL-2).[10][11]

Lck_TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (e.g., Ca²⁺ flux, Ras/MAPK) PLCg1->Downstream Transcription Transcription Factor Activation (NF-κB, AP-1) Downstream->Transcription Gene Gene Expression (e.g., IL-2) Transcription->Gene A770041 This compound A770041->Lck

Caption: Lck-mediated TCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves various biochemical and cell-based assays to determine its potency and selectivity.

General Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagents and Preparation :

    • Purified recombinant Lck enzyme.

    • Specific peptide substrate for Lck.

    • ATP (Adenosine triphosphate), typically at a concentration near its Km value (e.g., 1 mM for Lck assays).[1][2]

    • This compound serially diluted in DMSO to create a range of concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Procedure :

    • The Lck enzyme, peptide substrate, and varying concentrations of this compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by adding a solution like EDTA.

  • Detection and Analysis :

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

    • The resulting data (signal vs. inhibitor concentration) is plotted.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, this compound) incubate 2. Pre-incubation (Kinase + Substrate + this compound) prep->incubate initiate 3. Reaction Initiation (Add ATP) incubate->initiate stop 4. Reaction Quenching (Add EDTA) initiate->stop detect 5. Signal Detection (Quantify Phosphorylation) stop->detect analyze 6. Data Analysis (Plot Curve & Calculate IC50) detect->analyze

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Cellular Assay for Lck Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on Lck activation within cells.[9]

  • Cell Isolation : Isolate CD4+ T-cells from a source such as murine spleen using magnetic-activated cell sorting (MACS).

  • Cell Stimulation : Stimulate the isolated CD4+ T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Inhibitor Treatment : Incubate the stimulated cells with various concentrations of this compound (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).

  • Cell Lysis : Lyse the cells to extract total protein.

  • Western Blot Analysis :

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Lck (p-Lck) and total Lck.

    • Use secondary antibodies conjugated to a reporter (e.g., HRP) for detection.

    • Quantify band intensity to determine the ratio of p-Lck to total Lck, assessing the degree of inhibition.

In Vitro Cytokine Production Assay

This method is used to measure the functional consequence of Lck inhibition on T-cell effector function, such as cytokine release.[9][12]

  • Cell Culture and Treatment :

    • Culture isolated T-cells (e.g., regulatory T-cells, Tregs).

    • Stimulate the cells with anti-CD3/CD28 coated beads.

    • Concurrently, treat the cells with different concentrations of this compound (e.g., 100, 500 nM) for a longer period (e.g., 24 hours).

  • Supernatant Collection : After incubation, centrifuge the cell culture plate and collect the supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay) :

    • Use a commercially available ELISA kit to quantify the concentration of a specific cytokine (e.g., TGF-β, IL-2) in the collected supernatants.

  • Data Analysis : Compare the cytokine concentrations from this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Conclusion

This compound is a highly selective inhibitor of Lck with an IC50 of 147 nM.[1] Its selectivity profile, with significantly higher IC50 values for other Src family kinases like Fyn and Src, underscores its utility as a specific chemical probe for studying Lck function.[1][3][7] The compound demonstrates potent activity in cellular assays, effectively inhibiting T-cell activation and cytokine production.[1][2] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of this compound.

References

Lck Inhibition by A-770041: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation. Its inhibition presents a promising therapeutic strategy for a range of immunological disorders. A-770041 is a potent and selective small-molecule inhibitor of Lck. This technical guide provides an in-depth overview of the biological functions of Lck inhibition by this compound, including its mechanism of action, effects on cellular signaling, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support researchers in the field of immunology and drug development.

Introduction to Lck and its Role in T-Cell Signaling

Lck is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer (NK) cells. It is essential for the initiation of the TCR signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a series of downstream signaling events, culminating in T-cell activation, cytokine production, and proliferation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and allograft rejection.

This compound: A Selective Lck Inhibitor

This compound, with the chemical name 1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide, is a pyrazolo[3,4-d]pyrimidine-based compound that acts as a potent and selective ATP-competitive inhibitor of Lck.[1][2] Its selectivity for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, makes it a valuable tool for dissecting the specific roles of Lck in immune responses.[1]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC50 vs. Lck 147 nM1 mM ATP[1][3]
IC50 vs. Fyn 44.1 µM[3]
IC50 vs. Src 9.1 µM[3]
IC50 vs. Fgr 14.1 µM[3]
Selectivity (Fyn/Lck) ~300-fold[1]
Selectivity (Src/Lck) ~60-fold[4]
Selectivity (Fgr/Lck) ~95-fold[4]

Table 1: In Vitro Kinase Inhibition by this compound

Parameter Value Assay System Reference
EC50 for IL-2 Production Inhibition ~80 nMConcanavalin A-stimulated whole blood[1][3]
Inhibition of Lck Phosphorylation ≥100 nMAnti-CD3/CD28 stimulated murine CD4+ T-cells[5][6]

Table 2: Cellular Activity of this compound

Model Dose Effect Reference
Rat Heart Allograft Rejection ≥10 mg/kg/day (oral)Prevention of rejection for at least 65 days[1]
Mouse Model of Lung Fibrosis 5 mg/kg (oral, daily)Attenuation of lung fibrosis, reduction of TGF-β in bronchoalveolar lavage fluid (BALF)[5][6]
Concanavalin A-induced IL-2 Production (in vivo) 2.5 mg/kg (i.g.)In vivo EC50 of 78 nM[3]
Imiquimod-induced Psoriatic Inflammation Not specifiedAmelioration of clinical features through attenuation of Th1/Th17 immune responses[7]

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4 CD4 TCR->CD4 Antigen Recognition Lck_inactive Lck (inactive) CD4->Lck_inactive recruits Lck_active Lck (active) Lck_inactive->Lck_active autophosphorylation CD3 CD3 Complex (ITAMs) Lck_active->CD3 phosphorylates ITAMs ZAP70_inactive ZAP-70 (inactive) Lck_active->ZAP70_inactive phosphorylates CD3->ZAP70_inactive recruits ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active LAT LAT ZAP70_active->LAT phosphorylates PLCg1 PLCγ1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB, NFAT) PLCg1->Downstream LAT->PLCg1 activates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Downstream->Gene_Expression A770041 This compound A770041->Lck_active inhibits (ATP-competitive)

Caption: Lck signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Lck Phosphorylation

This diagram outlines a typical workflow to measure the inhibitory effect of this compound on Lck phosphorylation in T-cells.

Lck_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_T_cells Isolate CD4+ T-cells (e.g., from spleen using MACS) Stimulate Stimulate T-cells (e.g., anti-CD3/CD28 antibodies) Isolate_T_cells->Stimulate Incubate_A770041 Incubate with varying concentrations of this compound Stimulate->Incubate_A770041 Lyse_cells Cell Lysis Incubate_A770041->Lyse_cells Western_blot Western Blot or automated Western system Lyse_cells->Western_blot Detect_pLck Detect phosphorylated Lck (p-Lck) and total Lck Western_blot->Detect_pLck Quantify Quantify band intensities Detect_pLck->Quantify

Caption: Workflow for Lck phosphorylation assay.

Experimental Workflow for T-Cell Proliferation Assay

This diagram details the steps involved in a T-cell proliferation assay to evaluate the effect of this compound.

T_Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_stimulation_inhibition Stimulation and Inhibition cluster_proliferation_measurement Proliferation Measurement Coat_plate Coat 96-well plate with anti-CD3 antibody Add_cells Add cells to wells Coat_plate->Add_cells Isolate_PBMCs Isolate PBMCs or T-cells Isolate_PBMCs->Add_cells Add_CD28_A770041 Add soluble anti-CD28 antibody and this compound at various concentrations Add_cells->Add_CD28_A770041 Incubate Incubate for 2-4 days Add_CD28_A770041->Incubate Add_label Add proliferation label (e.g., [3H]-thymidine or CFSE) Incubate->Add_label Harvest_or_read Harvest cells and measure label incorporation or analyze by flow cytometry Add_label->Harvest_or_read

Caption: Workflow for T-cell proliferation assay.

Detailed Experimental Protocols

Lck Kinase Assay (In Vitro)

This protocol is based on a generic ADP-Glo™ kinase assay format and can be adapted for this compound.

  • Reagents and Materials:

    • Recombinant active Lck enzyme

    • Lck substrate (e.g., poly(E,Y)4:1)

    • ATP

    • This compound (in DMSO)

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[8]

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well opaque plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add diluted this compound or vehicle (DMSO).

    • Add the active Lck enzyme to each well, except for the blank control. For the blank, add an equal volume of kinase dilution buffer.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km for Lck or as specified in the literature (e.g., 1 mM).[1][3]

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

T-Cell Isolation and Lck Phosphorylation Assay

This protocol is a composite based on methodologies described in the literature.[5][6]

  • T-Cell Isolation:

    • Harvest spleens from mice in sterile conditions.

    • Prepare a single-cell suspension by mechanical disruption.

    • Isolate CD4+ T-cells using a CD4+ T-cell isolation kit with magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

  • Cell Stimulation and Inhibition:

    • Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle for a specified time.

    • Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for a short duration (e.g., 5 minutes) at 37°C.[6]

  • Analysis of Lck Phosphorylation:

    • Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates.

    • Analyze the phosphorylation of Lck using an automated capillary-based Western blot system (e.g., Simple Wes™ system) or traditional SDS-PAGE and Western blotting with antibodies specific for phosphorylated Lck (at Tyr394) and total Lck.[6]

    • Quantify the band intensities and normalize the phosphorylated Lck signal to the total Lck signal.

T-Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.[10][11][12]

  • Assay Setup:

    • Coat the wells of a 96-well flat-bottom plate with an anti-CD3e antibody (e.g., 5-10 µg/mL in sterile PBS) overnight at 4°C.[10]

    • Wash the wells with sterile PBS to remove unbound antibody.

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or isolate specific T-cell subsets.

    • Resuspend the cells in complete RPMI-1640 medium and add them to the coated wells at an optimized density (e.g., 1 x 106 cells/mL).[10]

  • Stimulation and Treatment:

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[10]

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 days.[10]

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation:

      • During the last 18-24 hours of incubation, add [3H]-thymidine to each well.

      • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining:

      • Prior to plating, label the cells with carboxyfluorescein succinimidyl ester (CFSE).

      • After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence represents a cell division.

In Vivo Mouse Model of Lung Fibrosis

This protocol is based on the study by Kagawa et al. (2022).[5][6]

  • Animal Model:

    • Induce lung fibrosis in mice by a single intratracheal or transbronchial instillation of bleomycin (e.g., 3.0 mg/kg).[5]

  • Drug Administration:

    • Prepare this compound for oral administration (e.g., suspended in distilled water).

    • Administer this compound (e.g., 5 mg/kg) or vehicle daily by oral gavage.[5] Treatment can be administered during the early phase (e.g., days 0-10), late phase (e.g., days 11-21), or for the full duration (e.g., days 0-21) of the study.[5]

  • Assessment of Fibrosis:

    • At the end of the study (e.g., day 21), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates and cytokine concentrations (e.g., TGF-β) by ELISA.

    • Harvest the lungs for histological analysis of fibrosis using staining methods like Masson's trichrome and quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Measure the collagen content in the lungs using a hydroxyproline assay.

Conclusion

This compound is a well-characterized, selective inhibitor of Lck that serves as an invaluable tool for studying T-cell biology and as a lead compound for the development of novel immunomodulatory therapies. Its ability to suppress T-cell activation, cytokine production, and proliferation, both in vitro and in vivo, underscores the therapeutic potential of targeting Lck. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the biological functions of Lck and the development of next-generation Lck inhibitors. While this compound demonstrates high selectivity for Lck within the Src family, it is important to consider potential off-target effects, especially at higher concentrations.[5][13] Future studies should continue to explore the full therapeutic window and potential applications of Lck inhibition in various disease contexts.

References

Methodological & Application

Application Notes and Protocols: Solubility of A-770041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of A-770041, a selective and orally active Src-family Lck inhibitor.[1][2] The information herein is intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway.[1] It demonstrates high selectivity for Lck over other Src family kinases, such as Fyn.[1] Due to its role in modulating T-cell activation, this compound has been investigated for its potential in preventing organ allograft rejection and has been shown to attenuate lung fibrosis by suppressing TGF-β production in regulatory T-cells.[2][3][4] Accurate solubility data is crucial for the design and reproducibility of experiments involving this compound.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is recommended to perform solubility tests for specific experimental buffers and conditions.

SolventMolar Mass ( g/mol )Solubility (at 25°C)Notes
DMSO 624.73≥ 10.8 mg/mL (~17.3 mM)A stock solution of 10 mM can be readily prepared.
Ethanol 624.73≥ 10.8 mg/mL (~17.3 mM)Suitable for preparing stock solutions.
Water 624.73Sparingly SolubleThis compound is sparingly soluble in aqueous solutions. The use of a co-solvent such as DMSO or ethanol is recommended for preparing aqueous working solutions. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid affecting biological systems.
PBS (pH 7.4) 624.73Sparingly SolubleSimilar to water, solubility is limited. For cell-based assays, it is common practice to dilute a concentrated DMSO stock solution into the culture medium.

Experimental Protocols

This protocol is adapted from standard methods for determining the aqueous solubility of drug candidates and is suitable for a 96-well plate format.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[5]

  • 96-well collection plates

  • Plate shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a sample of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.

  • Prepare Test Solutions: Add an aliquot of the 10 mM this compound stock solution to the desired aqueous buffer (e.g., PBS) in the wells of the 96-well filter plate to achieve a final concentration. It is recommended to test a range of concentrations. For example, adding 10 µL of 10 mM this compound to 190 µL of buffer will result in a 500 µM solution with 5% DMSO.[5]

  • Equilibration: Seal the plate and place it on a plate shaker. Agitate the samples for a period of 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.

  • Filtration: Place the filter plate on top of a 96-well collection plate. Centrifuge the assembly to separate any undissolved precipitate from the soluble compound. Alternatively, a vacuum manifold can be used.[5]

  • Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be generated to ensure accurate quantification.[5]

  • Data Analysis: The measured concentration represents the aqueous solubility of this compound under the tested conditions.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock in Aqueous Buffer stock->dilute equilibrate Equilibrate on Plate Shaker dilute->equilibrate filter Filter to Remove Precipitate equilibrate->filter quantify Quantify Soluble Compound (HPLC/UV-Vis) filter->quantify result Determine Aqueous Solubility quantify->result

Workflow for Aqueous Solubility Determination

This protocol describes a basic method for estimating the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Vortex mixer

  • Analytical balance

  • Small glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed glass vial.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial in small increments (e.g., 100 µL at a time).

  • Dissolution: After each addition of solvent, cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution for any undissolved particles.

  • Endpoint Determination: Continue adding solvent until the compound is completely dissolved. The point at which no solid particles are visible is the endpoint.

  • Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent added to achieve complete dissolution. Express the solubility in mg/mL or M.

Signaling Pathway of this compound

This compound acts as a selective inhibitor of Lck, a tyrosine kinase that plays a crucial role in the initial stages of T-cell activation.[1] In regulatory T-cells (Tregs), Lck is involved in the signaling cascade that leads to the production of Transforming Growth Factor-beta (TGF-β), a cytokine with complex roles in immune regulation and fibrosis.[3][4] By inhibiting the phosphorylation activity of Lck, this compound can suppress the downstream signaling events that lead to TGF-β production.[3] This mechanism of action underlies its potential therapeutic effects in conditions such as lung fibrosis and organ transplant rejection.[2][3]

G cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation Downstream Downstream Signaling Cascade Lck->Downstream Phosphorylation TGFb_Gene TGF-β Gene Transcription Downstream->TGFb_Gene TGFb_Production TGF-β Production TGFb_Gene->TGFb_Production A770041 This compound A770041->Lck Inhibition

This compound Inhibition of Lck Signaling Pathway

References

Preparing A-770041 stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of A-770041 stock solutions, a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Introduction to this compound

This compound is a potent and selective, orally bioavailable inhibitor of the Src family kinase Lck, with an IC50 value of 147 nM.[1] Lck plays a critical role in T-cell activation and signaling. By inhibiting Lck, this compound effectively suppresses T-cell proliferation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[1] This inhibitory action makes this compound a valuable tool for research in immunology, inflammation, oncology, and transplant rejection.[1][2]

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. The choice of solvent and concentration depends on the specific application.

Solubility Data

This compound exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityReference
DMSO≥ 100 mg/mL (160.84 mM)[3]
Ethanol2 mg/mL
0.1 M HCl20 mg/mL

Table 1: Solubility of this compound in Different Solvents.

Recommended Solvents and Concentrations

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A stock solution of 10 mM to 50 mM in DMSO is typically used. For in vivo studies, further dilution in appropriate vehicles is necessary.

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound powder (Molecular Weight: 621.73 g/mol )

  • Anhydrous DMSO (cell culture grade)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.22 mg of this compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 6.22 mg of this compound.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage of this compound

Correct storage is critical to maintain the stability and activity of this compound.

Powder Form

Solid this compound is stable when stored under appropriate conditions.

Storage TemperatureShelf Life
-20°C3 years

Table 2: Storage Conditions for this compound Powder.

Stock Solutions

The stability of this compound in solution is dependent on the storage temperature. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage TemperatureShelf Life
-20°CUp to 1 month[3]
-80°CUp to 6 months[3]

Table 3: Storage Conditions for this compound Stock Solutions.

Important Considerations:

  • Solutions are generally less stable than the solid compound; it is often recommended to prepare fresh solutions for optimal results.

  • Protect solutions from light.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing and storing this compound stock solutions and the signaling pathway it inhibits.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute

Caption: Experimental workflow for preparing and storing this compound stock solutions.

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream IL2 IL-2 Production Downstream->IL2 A770041 This compound A770041->Lck Inhibition

Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway.

References

Application Notes: A-770041 for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-770041 is a potent, selective, and orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a non-receptor protein tyrosine kinase belonging to the Src family, primarily expressed in T-cells and NK cells.[4] It plays a critical role in the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, proliferation, and cytokine production.[2][4] By inhibiting Lck, this compound effectively blocks these downstream processes, making it a valuable tool for studying T-cell-mediated immune responses and a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[4][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory effects on Lck-mediated signaling and T-cell function.

Mechanism of Action

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits.[4] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 initiates a cascade of downstream signaling events, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB.[4] These transcription factors drive the expression of key genes involved in T-cell function, including the cytokine Interleukin-2 (IL-2), which promotes T-cell proliferation and differentiation.[2][4] this compound acts by directly inhibiting the kinase activity of Lck, thereby blocking the entire downstream signaling cascade.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates (P) Cascade Downstream Signaling Cascade (e.g., LAT, PLCγ1) ZAP70->Cascade Activates NFkB NF-κB Cascade->NFkB Activates NFAT NFAT Cascade->NFAT Activates AP1 AP-1 Cascade->AP1 Activates Transcription Gene Transcription NFkB->Transcription NFAT->Transcription AP1->Transcription IL2 IL-2 Production Transcription->IL2 A770041 This compound A770041->Lck Inhibits

Caption: this compound inhibits the Lck-mediated T-cell signaling pathway.

Data Presentation

Quantitative In Vitro Potency and Selectivity

This compound demonstrates high potency for Lck and significant selectivity against other Src family kinases.[1][6]

Target KinaseIC₅₀ (nM)Selectivity vs. Lck (Fold)Reference
Lck 147 1 [1][2][6]
Src9,100~62[1]
Fgr14,100~96[1]
Fyn44,100~300[1]

Note: IC₅₀ values were determined in the presence of 1 mM ATP.[1][3]

Quantitative Cell-Based Assay Potency

The inhibitory activity of this compound translates effectively to cellular assays, where it inhibits T-cell functional responses at nanomolar concentrations.

AssayCell TypeEC₅₀ (nM)Reference
Inhibition of IL-2 Production (ConA-stimulated)Human Whole Blood~80[1][2]
Inhibition of Lck PhosphorylationMurine CD4⁺ T-cells~100[7][8]
Inhibition of IL-2 Production (anti-CD3 induced)Human T-cells80[1]

Experimental Protocols

General Guidelines for this compound Preparation
  • Reconstitution : Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in 100% DMSO.[1]

  • Storage : Store the DMSO stock solution at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Inhibition of Lck Phosphorylation in CD4⁺ T-cells

This protocol measures the direct ability of this compound to inhibit Lck autophosphorylation at Tyr394 upon T-cell stimulation.

Lck_Phosphorylation_Workflow step1 1. Isolate CD4⁺ T-cells (e.g., via MACS) step2 2. Pre-incubate cells with this compound (e.g., 1 hr) step1->step2 step3 3. Stimulate T-cells (anti-CD3/CD28 beads, 5 min) step2->step3 step4 4. Lyse cells immediately in lysis buffer step3->step4 step5 5. Analyze Protein Lysates (Western Blot / Simple Wes™) step4->step5 step6 6. Detect p-Lck (Y394) and Total Lck step5->step6

Caption: Workflow for assessing this compound's effect on Lck phosphorylation.

Methodology

  • Cell Isolation : Isolate primary CD4⁺ T-cells from murine spleen or human peripheral blood mononuclear cells (PBMCs) using a CD4⁺ T-cell isolation kit (e.g., magnetic-activated cell sorting, MACS).[7][8]

  • Cell Culture : Resuspend the isolated CD4⁺ T-cells in complete RPMI-1640 medium.

  • Compound Treatment : Seed the cells in a multi-well plate. Add varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) to the respective wells.[8] Include a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation : Stimulate the T-cells by adding beads coated with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5 minutes) at 37°C.[8]

  • Cell Lysis : Immediately terminate the stimulation by placing the plate on ice and lysing the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Analysis : Analyze equal amounts of protein from each sample for the levels of phosphorylated Lck (p-Lck Tyr394) and total Lck using Western Blot or an automated capillary-based immunoassay system (e.g., Simple Wes™).[8]

  • Data Interpretation : A dose-dependent decrease in the ratio of p-Lck to total Lck indicates successful inhibition by this compound.

Protocol 2: Inhibition of IL-2 Production in Stimulated T-cells

This functional assay measures the downstream consequence of Lck inhibition by quantifying the reduction in IL-2 secretion from stimulated T-cells.

IL2_Production_Workflow step1 1. Prepare cells (Isolated T-cells or Whole Blood) step2 2. Add varying concentrations of this compound step1->step2 step3 3. Add stimulant (e.g., Concanavalin A or anti-CD3) step2->step3 step4 4. Incubate for 24-48 hours at 37°C step3->step4 step5 5. Collect cell-free supernatant (via centrifugation) step4->step5 step6 6. Quantify IL-2 levels using ELISA step5->step6

Caption: Workflow for measuring the inhibition of IL-2 production by this compound.

Methodology

  • Cell Preparation : Use either isolated human PBMCs/murine splenocytes or heparinized whole blood.[2]

  • Assay Setup : In a 96-well plate, add cells to each well.

  • Compound Treatment : Add serial dilutions of this compound to the wells. A typical concentration range would be 0 to 3000 nM.[1] Include a DMSO vehicle control.

  • Stimulation : Add a T-cell stimulant.

    • Option A (Polyclonal) : Use Concanavalin A (ConA).[2]

    • Option B (TCR-specific) : Use plate-bound anti-CD3 antibody with or without soluble anti-CD28 antibody.[1]

  • Incubation : Culture the plate for 24 to 48 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Analysis : Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Interpretation : Plot the IL-2 concentration against the log of this compound concentration and perform a non-linear regression to calculate the EC₅₀ value.

Protocol 3: T-cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells, a key downstream function regulated by Lck signaling.

Methodology

  • Cell Preparation and Staining : Isolate T-cells or PBMCs. For dye dilution assays, label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Assay Setup : Plate the labeled cells in a 96-well plate.

  • Compound Treatment : Add serial dilutions of this compound and a DMSO vehicle control.

  • Stimulation : Stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies.

  • Incubation : Culture the cells for 3 to 5 days to allow for multiple rounds of cell division.

  • Analysis :

    • For CFSE : Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • Alternative Methods : Use a BrdU incorporation assay or a metabolic assay (e.g., MTT, WST-1) to quantify proliferation.

  • Data Interpretation : A dose-dependent decrease in the percentage of divided cells (for CFSE) or in the proliferation signal (for other methods) demonstrates the anti-proliferative effect of this compound.[4]

References

Application Notes and Protocols for A-770041 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of A-770041 in mouse models, based on findings from studies on immunosuppression and anti-fibrotic activity.

This compound is a potent and selective, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] It has been investigated for its therapeutic potential in preventing organ allograft rejection and attenuating lung fibrosis.[2][3] this compound exerts its effects by inhibiting Lck-mediated signaling pathways, which are crucial for T-cell activation and proliferation.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50ATP ConcentrationReference
Lck147 nM1 mM[1][2]
Fyn44.1 µMNot Specified[1]
Src9.1 µMNot Specified[1]
Fgr14.1 µMNot Specified[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rodents

ParameterValueSpeciesModelReference
In vivo EC50 (IL-2 production)78 ± 28 nMRatConcanavalin A-induced[2][4]
Oral Bioavailability (F)34.1 ± 7.2%Rat10 mg/kg dose[2][4]
Half-life (t1/2)4.1 ± 0.1 hRatNot Specified[2][4]
Effective Dose (Allograft Rejection)≥ 10 mg/kg/dayRatHeart Transplant[2][4]
Effective Dose (Lung Fibrosis)5 mg/kg/dayMouseBleomycin-induced[4][5]

Signaling Pathway

This compound functions by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. In the context of lung fibrosis, this inhibition has been shown to suppress the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[3][4][5]

A770041_Signaling_Pathway cluster_tcell Regulatory T-cell (Treg) TCR T-cell Receptor (TCR) Lck Lck TCR->Lck Downstream Downstream Signaling Lck->Downstream TGFb_production TGF-β Production Downstream->TGFb_production A770041 This compound A770041->Lck

This compound inhibits Lck, suppressing TGF-β production in Tregs.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspended solution of this compound for oral gavage in mice.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO.

  • Formulate the dosing solution. For a final concentration of 2.08 mg/mL, the following ratio can be used:

    • 100 µL of 20.8 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Mix the components in a stepwise manner. a. Add the this compound stock solution to the PEG300 and mix thoroughly until a clear solution is formed. b. Add the Tween-80 and mix until evenly distributed. c. Finally, add the saline and mix to create a uniform suspension.

Note: It is recommended to prepare this formulation fresh before each use.

Protocol 2: Administration of this compound by Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. Specific dosages and frequencies should be determined based on the experimental design.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Determine the correct dosage. Weigh each mouse to calculate the precise volume of the this compound solution to be administered. For example, for a 5 mg/kg dose using a 2.08 mg/mL solution, a 25 g mouse would receive approximately 60 µL.

  • Prepare the syringe. Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle. Ensure there are no air bubbles.

  • Restrain the mouse. Gently but firmly restrain the mouse to immobilize its head and body.

  • Perform the gavage. a. Insert the gavage needle into the mouse's mouth, directing it towards the esophagus. b. Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. c. Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the solution. d. Gently withdraw the needle.

  • Monitor the animal. Observe the mouse for a short period after administration to ensure there are no immediate adverse effects.

Experimental Workflow Example: Bleomycin-Induced Lung Fibrosis Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of lung fibrosis.[4][5]

Experimental_Workflow Day0 Day 0: Induce Lung Fibrosis (Intratracheal Bleomycin) Treatment Daily Administration: This compound (e.g., 5 mg/kg) or Vehicle (Oral Gavage) Day0->Treatment Treatment Period (e.g., Days 0-21) Day21 Day 21: Euthanize Mice Treatment->Day21 End of Study Analysis Analysis: - Lung Histology (Ashcroft Score) - Hydroxyproline Assay - BALF Cytokine Analysis (TGF-β) - Flow Cytometry of Lung Cells Day21->Analysis

Workflow for this compound in a lung fibrosis model.

References

Application Notes and Protocols for Detecting Phosphorylated Lck (pLck) using A-770041 in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective Lck inhibitor, A-770041, to study the phosphorylation of Lymphocyte-specific protein tyrosine kinase (Lck) in a Western blot format. This document includes detailed protocols for cell culture, treatment, and Western blot analysis, alongside quantitative data and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][2] The phosphorylation state of Lck is tightly regulated and serves as a key indicator of its activity. This compound is a potent and selective small-molecule inhibitor of Lck, demonstrating significant utility in studying Lck-mediated signaling pathways.[3][4] These notes provide a framework for using this compound to modulate Lck phosphorylation and detect these changes via Western blot, a fundamental technique for protein analysis.

This compound: A Selective Lck Inhibitor

This compound is an orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a selective inhibitor of the Src-family kinase, Lck.[3][4] Its selectivity for Lck over other Src family kinases, such as Fyn, makes it a valuable tool for dissecting Lck-specific functions in cellular signaling.[3][5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound activity.

ParameterValueSpecies/SystemReference(s)
IC₅₀ (Lck) 147 nMIn vitro kinase assay[3][5]
IC₅₀ (Fyn) 44.1 µMIn vitro kinase assay[5]
IC₅₀ (Src) 9.1 µMIn vitro kinase assay[5]
EC₅₀ (IL-2 Production) ~80 nMConcanavalin A-stimulated whole blood[3]

Table 1: In vitro inhibitory activity of this compound.

Cell TypeTreatment ConditionObserved EffectReference(s)
Murine CD4+ T-cells≥100 nM this compound for 5 minInhibition of Lck phosphorylation[6][7]
Human Jurkat T-cellsNot specifiedInhibition of Lck phosphorylation (by similar inhibitors)[8]

Table 2: Cellular activity of this compound on Lck phosphorylation.

Lck Signaling Pathway

Lck is an essential kinase that initiates the T-cell receptor (TCR) signaling cascade upon antigen presentation. The diagram below illustrates a simplified overview of the Lck signaling pathway.

Lck_Signaling_Pathway TCR TCR Engagement Lck_active Lck (Active) pTyr394 TCR->Lck_active Activation Lck_inactive Lck (Inactive) pTyr505 Lck_active->Lck_inactive Inactivation (via Csk) ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylation Lck_inactive->Lck_active Activation (via CD45) A770041 This compound A770041->Lck_active Inhibition LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) LAT->Downstream

Caption: Simplified Lck signaling pathway upon TCR engagement.

Experimental Protocols

This section provides detailed protocols for the treatment of cells with this compound and subsequent detection of phosphorylated Lck (pLck) by Western blot. The protocol is optimized for the human Jurkat T-cell line, a common model for studying T-cell signaling.

Experimental Workflow

The following diagram outlines the major steps in the experimental procedure.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot cell_culture 1. Culture Jurkat Cells tcr_stimulation 2. Stimulate TCR (e.g., anti-CD3/CD28) cell_culture->tcr_stimulation inhibitor_treatment 3. Treat with this compound (Dose-response & Time-course) tcr_stimulation->inhibitor_treatment cell_lysis 4. Lyse Cells inhibitor_treatment->cell_lysis sds_page 5. SDS-PAGE cell_lysis->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pLck) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of pLck after this compound treatment.

Materials
  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Lck (Tyr394)

    • Rabbit anti-phospho-Lck (Tyr505)

    • Mouse anti-total Lck

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Cell Culture and Treatment
  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Cell Stimulation and Inhibitor Treatment (for a 6-well plate):

    • Seed 2x10⁶ cells per well.

    • For TCR stimulation, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

    • For inhibitor treatment, pre-incubate cells with desired concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 30 minutes) before stimulation.

    • For time-course experiments, stimulate cells for different durations (e.g., 0, 1, 5, 15, 30 minutes) after inhibitor pre-incubation. Note that Lck phosphorylation can be transient, with peaks as early as 15 seconds post-stimulation.[9]

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

Western Blot Protocol
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10%).

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-pLck Tyr394 or anti-pLck Tyr505) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total Lck or a loading control like β-actin on the same membrane, the blot can be stripped and reprobed with the respective primary antibodies.

Data Interpretation and Troubleshooting

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pLck signal to the total Lck signal to account for any variations in protein loading.

  • Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent decrease in the phosphorylation of Lck at its activating site (Tyr394).

  • Troubleshooting:

    • High Background: Ensure adequate blocking and washing steps. Using 5% BSA instead of milk for blocking is recommended for phospho-protein detection to avoid cross-reactivity with casein.

    • No or Weak Signal: Confirm the activity of the stimulating antibodies and the potency of the this compound stock. Optimize antibody concentrations and incubation times. Ensure that phosphatase inhibitors were included in the lysis buffer.

    • Inconsistent Results: Maintain consistency in cell density, stimulation, and treatment times. Ensure equal protein loading across all lanes.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of Lck phosphorylation in various cellular processes and drug discovery efforts.

References

Troubleshooting & Optimization

Interpreting A-770041 dose-response curve data.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with A-770041.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound.

Problem Possible Cause Recommended Solution
High variability between replicate wells in a cell-based assay. Inconsistent cell seeding density.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. Use a multichannel pipette for consistency.
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete solubilization of formazan crystals (in MTT assays).Ensure the solubilization solution is added to all wells and mixed thoroughly. An orbital shaker can be used for 15 minutes to aid dissolution. Occasionally, gentle pipetting may be required to fully dissolve the crystals.
Compound precipitation.This compound has specific solubility characteristics. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not high enough to cause precipitation. Prepare fresh dilutions for each experiment. For in vivo studies, specific solvent mixtures like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to create a suspended solution.[1]
Observed IC50 value is significantly different from the literature. Differences in experimental conditions.IC50 values are highly dependent on the specific cell line, assay type, incubation time, and ATP concentration.[1][2] Ensure your experimental parameters are consistent and well-documented. Compare your protocol to published studies using this compound.
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inaccurate compound concentration.Verify the concentration of your this compound stock solution. Perform a serial dilution carefully and use calibrated pipettes.
No dose-response effect is observed. The concentration range is not appropriate.The effective concentrations of this compound can vary. For instance, it inhibits anti-CD3 induced IL-2 production with an EC50 of 80 nM.[1][3] Ensure your dose range brackets the expected effective concentration. A wider range of concentrations may be necessary in initial experiments.
The chosen cell line is not sensitive to Lck inhibition.Confirm that the target signaling pathway (Lck) is active and relevant in your chosen cell line.[4]
The assay is not sensitive enough.Consider using a more sensitive assay to detect changes in cell viability or the specific endpoint you are measuring.
Inconsistent results in kinase assays. ATP concentration.The IC50 value of this compound against Lck is 147 nM in the presence of 1 mM ATP.[1][2] Ensure the ATP concentration in your assay is consistent and reported, as it can significantly affect the inhibitor's potency.
Enzyme activity.Ensure the kinase used in the assay is active and used at an appropriate concentration.

Frequently Asked Questions (FAQs)

General Information

What is this compound?

This compound is a selective and orally active inhibitor of the Src-family kinase, Lck (Lymphocyte-specific protein tyrosine kinase).[1][2] It plays a crucial role in T-cell activation and signaling.[4]

What is the mechanism of action of this compound?

This compound inhibits the kinase activity of Lck, which is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[4] By inhibiting Lck, this compound prevents the phosphorylation of downstream targets, leading to the suppression of T-cell activation and proliferation.[4]

Experimental Design

What is a typical dose range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. A common starting point for a dose-response curve could be from 1 nM to 30 µM.[1] For example, it has been shown to inhibit anti-CD3 induced IL-2 production with an EC50 of 80 nM.[1]

How should I prepare this compound for in vitro experiments?

This compound is typically dissolved in DMSO to create a stock solution.[5] For cell-based assays, this stock solution is then further diluted in culture medium to the desired final concentrations. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

What are some common assays used to measure the effects of this compound?

Common assays include:

  • Cell Viability/Proliferation Assays: Such as MTT, MTS, or XTT assays, to measure the impact on cell viability.[6][7]

  • Kinase Assays: To directly measure the inhibitory activity of this compound against Lck and other kinases.

  • Western Blotting: To analyze the phosphorylation status of proteins downstream of Lck.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of cytokines, such as IL-2, which is regulated by Lck signaling.[3]

Data Interpretation

What do the IC50 and EC50 values represent for this compound?

  • IC50 (half-maximal inhibitory concentration): The concentration of this compound required to inhibit a specific biochemical function (e.g., Lck kinase activity) by 50%. The IC50 for this compound against Lck is approximately 147 nM.[1][2]

  • EC50 (half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal effect in a cell-based or in vivo assay (e.g., inhibition of IL-2 production). The EC50 for this compound in inhibiting concanavalin A-induced IL-2 production is approximately 80 nM.[1][3]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Value Assay Conditions Reference
IC50 (Lck) 147 nM1 mM ATP[1][2]
IC50 (Src) 9.1 µM[1]
IC50 (Fgr) 14.1 µM[1]
IC50 (Fyn) 44.1 µM[1]
EC50 (anti-CD3 induced IL-2 production) 80 nM2-hour incubation[1]
In vivo EC50 (concanavalin A-induced IL-2) 78 nM[1][3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Lck

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Lck, anti-total-Lck, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Lck and a loading control to normalize the data.

Visualizations

A770041_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Recruits & Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Generates NFAT_AP1_NFkB NFAT, AP-1, NF-κB (Transcription Factors) IP3_DAG->NFAT_AP1_NFkB Activates IL2_Gene IL-2 Gene Transcription NFAT_AP1_NFkB->IL2_Gene Translocate to Nucleus IL2_Production IL-2 Production & T-Cell Activation IL2_Gene->IL2_Production Leads to A770041 This compound A770041->Lck Inhibits Antigen Antigen Antigen->TCR Binds

Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway.

Experimental_Workflow_Dose_Response General Workflow for this compound Dose-Response Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding A770041_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound A770041_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Assay 6. Perform Assay (e.g., MTT) Incubation->Assay Readout 7. Measure Readout (e.g., Absorbance) Assay->Readout Data_Analysis 8. Analyze Data & Generate Curve Readout->Data_Analysis

Caption: Workflow for determining the dose-response of this compound in a cell-based assay.

References

A-770041 Technical Support Center: Investigating Off-Target Effects on Src Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of A-770041, a potent Lck inhibitor, on other members of the Src family of kinases.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity profile of this compound against Src family kinases?

This compound is a highly selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), but it also exhibits inhibitory activity against other Src family kinases, albeit at higher concentrations.[1][2][3][4][5] It is significantly more selective for Lck compared to Fyn, another Src family kinase involved in T-cell signaling.[2][3][6]

Q2: At what concentrations should I expect to see off-target effects on other Src family kinases?

Off-target effects on other Src family kinases are typically observed at concentrations higher than the IC50 for Lck (147 nM at 1 mM ATP).[2][3][6] For instance, the IC50 for Src is reported to be 9.1 µM.[1][3] Therefore, it is crucial to use the lowest effective concentration that inhibits Lck to minimize off-target effects.

Q3: Can this compound inhibit Src activation in cellular assays?

Yes, despite its higher IC50 for Src in biochemical assays, some studies indicate that this compound can inhibit Src activation at sub-micromolar concentrations in cellular contexts.[1][5] This highlights the importance of validating biochemical findings in cellular models.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for Src family kinases. ATP concentration in the assay can significantly influence IC50 values.Ensure the ATP concentration is consistent across all experiments and clearly reported. The IC50 of this compound for Lck is 147 nM at 1 mM ATP.[2][3][6]
Purity of the this compound compound may vary.Use a high-purity compound from a reputable supplier and verify its identity and purity if possible.
High background signal in kinase assays. Non-specific binding of the inhibitor or detection antibody.Include appropriate controls, such as a no-enzyme control and a no-inhibitor control. Optimize blocking and washing steps.
No inhibition of other Src family kinases observed at expected concentrations. The specific kinase variant or the assay conditions may not be optimal.Verify the activity of your kinase preparation. Use a positive control inhibitor known to inhibit the specific Src family kinase you are testing.
The cellular context may influence inhibitor activity.If possible, assess the phosphorylation status of the specific Src family kinase in a cellular assay to confirm target engagement.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various Src family kinases as reported in the literature.

Table 1: IC50 Values of this compound against Src Family Kinases

KinaseIC50 (µM)ATP ConcentrationReference(s)
Lck0.1471 mM[2][3][6]
Src9.1Not Specified[1][3]
Fyn44.1Not Specified[3]
Fgr14.1Not Specified[3]
Lyn>8-fold less than LckNot Specified[2]
Hck>8-fold less than LckNot Specified[2]

Table 2: Selectivity of this compound for Lck over other Kinases

KinaseSelectivity (fold vs. Lck)Reference(s)
Fyn300[2][3][6]
Src60[2]
Fgr95[2]
Tie-2>340[2]
Kdr>340[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against a Src family kinase.

Materials:

  • Purified recombinant Src family kinase (e.g., Lck, Src, Fyn)

  • This compound compound

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Peptide substrate (specific for the kinase)

  • Radiolabeled ATP ([(\gamma)-32P]ATP) or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control) to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [(\gamma)-32P]ATP (or cold ATP for ADP-Glo™ assay). The final ATP concentration should be at or near the Km for the specific kinase (or 1 mM as reported for Lck assays).[2][3][6]

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's protocol.

  • For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [(\gamma)-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of IL-2 Production in T-cells

This protocol describes how to assess the functional consequence of Lck inhibition by this compound in a cellular context.

Materials:

  • T-lymphocyte cell line (e.g., Jurkat) or primary T-cells

  • This compound compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)

  • ELISA kit for human or mouse IL-2

  • 96-well cell culture plates

Procedure:

  • Seed T-cells in a 96-well plate at a predetermined density.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or Concanavalin A to induce T-cell activation and IL-2 production.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-2 production for each this compound concentration relative to the stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the EC50 value. This compound has been shown to inhibit Concanavalin A-stimulated IL-2 production in whole blood with an EC50 of approximately 80 nM.[6]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Fyn Fyn Fyn->ZAP70 Src Src OtherSFKs Other Src Family Kinases LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene A770041 This compound A770041->Lck Inhibits (High Affinity) A770041->Fyn Inhibits (Lower Affinity) A770041->Src Inhibits (Lower Affinity) A770041->OtherSFKs

Caption: T-Cell Receptor signaling and points of inhibition by this compound.

G cluster_workflow Biochemical IC50 Determination Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, this compound, ATP) start->prep_reagents setup_reaction Set up Kinase Reaction in 96-well Plate prep_reagents->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Kinase Activity (Radiometric or Luminescence) stop_reaction->measure_activity analyze_data Analyze Data (Calculate % Inhibition) measure_activity->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound in a biochemical assay.

G cluster_selectivity This compound Selectivity Profile A770041 This compound Lck Lck (High Affinity) A770041->Lck Strong Inhibition Fyn Fyn (Low Affinity) A770041->Fyn Weak Inhibition Src Src (Low Affinity) A770041->Src Weak Inhibition OtherSFKs Other Src Family Kinases (Variable Affinity) A770041->OtherSFKs NonSFKs Non-Src Family Kinases (Very Low/No Affinity) A770041->NonSFKs

Caption: this compound selectivity for Lck over other Src family kinases.

References

Potential cytotoxicity of A-770041 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of A-770041, a selective Lck inhibitor, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

  • Possible Cause: Cell line hypersensitivity.

    • Troubleshooting Step: Review the literature for reported sensitivity of your cell line to Src family kinase inhibitors. Consider using a cell line with known resistance as a negative control.

  • Possible Cause: Off-target effects.

    • Troubleshooting Step: While this compound is selective for Lck, at higher concentrations, it can inhibit other Src family kinases such as Fyn, Src, and Fgr.[1] Perform a literature search for the expression levels of these kinases in your cell line. Consider using a more selective Lck inhibitor if available to confirm that the cytotoxicity is Lck-dependent.

  • Possible Cause: Contamination of the compound.

    • Troubleshooting Step: Verify the purity of your this compound stock. If possible, obtain a new batch from a reputable supplier.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

  • Possible Cause: Variation in cell density.

    • Troubleshooting Step: Standardize the cell seeding density across all experiments. Ensure even cell distribution in the wells of your assay plates.

  • Possible Cause: Differences in compound preparation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium.

  • Possible Cause: Assay variability.

    • Troubleshooting Step: Ensure that the incubation times for the compound treatment and the assay itself are consistent. Use a positive control for cytotoxicity to monitor assay performance. For colorimetric or fluorometric assays, check for any interference from the compound itself with the assay reagents.

Issue 3: High Background Signal in Cytotoxicity Assay

  • Possible Cause: Contamination of cell culture.

    • Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are followed during cell culture and assay setup.

  • Possible Cause: Assay reagent issues.

    • Troubleshooting Step: Use fresh assay reagents and ensure they are stored correctly. Check the expiration dates of all components.

  • Possible Cause: Phenol red in the medium.

    • Troubleshooting Step: Phenol red can interfere with some colorimetric assays. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the reported IC50 of this compound?

This compound is a selective inhibitor of Lck with a reported IC50 value of 147 nM in the presence of 1 mM ATP.[1] Its selectivity for Lck is approximately 300-fold higher than for Fyn, another Src family kinase involved in T-cell signaling.[1]

Q2: At what concentrations should I expect to see off-target effects?

While highly selective for Lck at nanomolar concentrations, this compound can inhibit other Src family kinases at higher concentrations. The reported IC50 values for other kinases are significantly higher than for Lck:

  • Src: 9.1 µM

  • Fgr: 14.1 µM

  • Fyn: 44.1 µM[1] Therefore, off-target effects through inhibition of these kinases may become apparent at micromolar concentrations.

Q3: Is there any published data on the general cytotoxicity (CC50) of this compound?

Publicly available data specifically detailing the 50% cytotoxic concentration (CC50) of this compound across a wide range of cell lines is limited. One study tested this compound at concentrations up to 10 µM in U-2OSMR and KHOSR2 osteosarcoma cell lines to assess its ability to potentiate the effects of other chemotherapy drugs.[2] Researchers should determine the cytotoxic profile of this compound in their specific cell line of interest empirically.

Q4: How does this compound impact T-cell receptor (TCR) signaling?

This compound inhibits Lck, a key kinase that initiates the signaling cascade downstream of the T-cell receptor (TCR).[3][4] Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex, which leads to the recruitment and activation of ZAP-70 and subsequent downstream signaling events, ultimately resulting in T-cell activation, proliferation, and cytokine production.[3][4][5] By inhibiting Lck, this compound effectively blocks this entire cascade.

Data Presentation

Table 1: Inhibitory Potency of this compound Against Various Kinases

KinaseIC50 (µM)
Lck0.147[1]
Src9.1[1]
Fgr14.1[1]
Fyn44.1[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for the final 30 minutes of the incubation period.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

T_Cell_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) CD4_CD8 CD4/CD8 APC->CD4_CD8 MHC MHC TCR TCR MHC->TCR Binding Antigen Antigen Antigen->MHC CD3 CD3 TCR->CD3 Lck Lck CD4_CD8->Lck ITAMs ITAMs Lck->ITAMs Phosphorylates A770041 This compound A770041->Lck Inhibits ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Cytokines) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory action of this compound on Lck.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT or LDH) Incubate->Add_Reagent Incubate_Assay Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate Read Plate on Microplate Reader Incubate_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability/Cytotoxicity Read_Plate->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

Caption: General experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting_Logic Start Unexpected Cytotoxicity Result Check_Controls Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Investigate_Assay Troubleshoot Assay (Reagents, Incubation) Controls_OK->Investigate_Assay No Check_Protocol Review Experimental Protocol (Cell Density, Compound Prep) Controls_OK->Check_Protocol Yes Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Consider_Biologicals Consider Biological Factors (Cell Line, Off-Target Effects) Protocol_OK->Consider_Biologicals Yes

References

Technical Support Center: A-770041 Interference in Flow Cytometry Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals who are using the Lck inhibitor A-770041 in their experiments and analyzing the results via flow cytometry. This guide provides troubleshooting advice and frequently asked questions to help distinguish between technical staining issues and the genuine biological effects of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a member of the Src family of tyrosine kinases and a crucial component of T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[2][3] By inhibiting Lck, this compound effectively suppresses T-cell-dependent responses.[4]

Q2: Could this compound be directly interfering with my fluorescent antibodies or staining buffers?

A2: There is currently no published evidence to suggest that this compound directly binds to or alters the fluorescent properties of antibodies or common components of staining buffers. Observed changes in fluorescence intensity are most likely attributable to the biological effects of this compound on the cells, such as altered protein expression.

Q3: After treating my T-cells with this compound, I see a significant decrease in an activation marker. Is this a staining artifact?

A3: This is more likely a true biological effect. Since this compound inhibits Lck, a key protein in the T-cell activation cascade, it is expected to reduce the expression of downstream activation markers. A decrease in signal for markers like CD25 or CD69, for instance, would be a predictable outcome of successful Lck inhibition.

Q4: Can this compound treatment affect cell viability and skew my flow cytometry data?

A4: While primarily a signaling inhibitor, like any compound, this compound could potentially induce cytotoxicity at high concentrations or with prolonged exposure. Dead cells are known to non-specifically bind antibodies, which can lead to false positive signals. It is crucial to incorporate a viability dye in your staining panel to exclude dead cells from the final analysis.

Q5: What are the essential controls to include when assessing the effects of this compound by flow cytometry?

A5: To ensure accurate interpretation of your data, the following controls are highly recommended:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This serves as the baseline for comparing treatment effects.

  • Untreated Control: Cells that have not been exposed to either this compound or its vehicle.

  • Fluorescence Minus One (FMO) Controls: These are critical for setting accurate gates in multicolor panels, especially for markers where the positive and negative populations are not clearly separated.

  • Positive/Negative Cell Controls: When available, using cell lines or primary cells known to express or lack a specific marker can validate the staining protocol itself.

Troubleshooting Guide

This guide addresses common issues encountered during flow cytometry analysis of this compound-treated cells.

Observed IssuePotential CauseRecommended Troubleshooting Steps
Weak or No Signal for a Target Protein Biological Effect: this compound is inhibiting the signaling pathway responsible for the expression of the target protein.1. Confirm the Pathway: Verify from literature that your target is downstream of Lck signaling. 2. Dose-Response: Perform a titration of this compound to see if the reduction in signal is dose-dependent. 3. Time-Course: Analyze protein expression at various time points post-treatment.
Technical Issue: Sub-optimal antibody concentration or staining procedure.1. Titrate Antibody: Ensure you are using the optimal antibody concentration for your specific cell type and conditions. 2. Check Reagents: Confirm that antibodies are stored correctly and have not expired. 3. Use Controls: Validate your staining on positive control cells.
High Background or Non-Specific Staining Increased Cell Death: this compound may be causing cytotoxicity.1. Include Viability Dye: Use a viability dye (e.g., 7-AAD, PI, or a fixable viability stain) to gate out dead cells. 2. Optimize Dose: Determine the highest non-toxic concentration of this compound for your experimental duration.
Non-Specific Antibody Binding: Fc receptors on immune cells can bind antibodies non-specifically.1. Use Fc Block: Pre-incubate cells with an Fc receptor blocking reagent. 2. Improve Washing: Increase the number and volume of washes after antibody incubation. 3. Proper Gating: Use FMO controls to set gates accurately.
Altered Intracellular Cytokine Levels Biological Effect: this compound is known to suppress the production of cytokines such as IL-2 and TGF-β.[2][5]1. Confirm Inhibition: This is an expected outcome. The degree of inhibition can be quantified relative to the vehicle control. 2. Dose-Dependence: Assess if cytokine reduction correlates with the concentration of this compound used.
Technical Issue: Problems with cell permeabilization or protein transport inhibition.1. Optimize Protocol: Ensure your fixation and permeabilization method is suitable for the target cytokine. 2. Verify Transport Block: Confirm that a protein transport inhibitor (e.g., Brefeldin A) was included during cell stimulation to retain cytokines intracellularly.
Shifts in Forward (FSC) or Side Scatter (SSC) Biological Effect: Inhibition of cell activation by this compound can prevent expected size increases (FSC) or changes in granularity (SSC).1. Compare to Controls: Carefully analyze the scatter profiles of treated cells against vehicle and untreated controls. 2. Correlate with Markers: Link scatter changes to the expression of activation or differentiation markers.
Technical Issue: Instrument or sample preparation problems.1. Run QC Beads: Use calibration beads to check instrument alignment and performance. 2. Ensure Single-Cell Suspension: Gently resuspend samples before analysis and consider filtering to remove clumps.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against various kinases. This data is crucial for designing experiments with appropriate concentrations to ensure Lck-specific effects.

KinaseIC₅₀ (nM)Selectivity vs. LckReference
Lck 147-[1][2]
Src 9,100~62-fold[1]
Fyn 44,100~300-fold[1][2]
Fgr 14,100~96-fold[1]

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Cell Surface Staining of this compound-Treated Lymphocytes

  • Cell Treatment: Culture lymphocytes and treat with the desired concentration of this compound or vehicle control for the specified time.

  • Harvest and Wash: Collect cells and wash once with ice-cold PBS containing 2% Fetal Bovine Serum (FBS).

  • Fc Block (Recommended): Resuspend cells in staining buffer containing an Fc blocking reagent and incubate for 15 minutes at 4°C.

  • Antibody Staining: Add the pre-titrated amounts of fluorochrome-conjugated antibodies for cell surface markers. Incubate for 30 minutes at 4°C, protected from light.

  • Wash: Wash cells twice with cold staining buffer.

  • Viability Staining: Resuspend cells in a buffer containing a viability dye (e.g., 7-AAD or DAPI) immediately before analysis. If using a fixable viability dye, this step is performed prior to surface staining, according to the manufacturer's protocol.

  • Data Acquisition: Acquire samples on a properly calibrated flow cytometer. Ensure single-stain controls are used for compensation setup.

Protocol 2: Intracellular Cytokine Staining of this compound-Treated T-Cells

  • Cell Treatment and Stimulation: Treat T-cells with this compound or vehicle. Stimulate the cells (e.g., with anti-CD3/CD28 antibodies) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Surface Staining: Perform surface marker staining as described in steps 2-5 of Protocol 1.

  • Fixation and Permeabilization: After surface staining, fix the cells using a formaldehyde-based fixation buffer. Following fixation, wash the cells and permeabilize them with a saponin or mild detergent-based permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated cytokine antibody diluted in permeabilization buffer. Incubate for 30-45 minutes at 4°C, protected from light.

  • Final Washes: Wash cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend cells in staining buffer and acquire data on the flow cytometer.

Visualizations

This compound Mechanism of Action in T-Cells

G cluster_cell T-Cell Cytoplasm TCR TCR Signaling Complex Lck Lck TCR->Lck Activates Downstream Downstream Effectors (ZAP-70, PLCγ1) Lck->Downstream Phosphorylates Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation A770041 This compound A770041->Lck Inhibits

Caption: this compound inhibits Lck, blocking the TCR signaling cascade.

Troubleshooting Workflow for Flow Cytometry

G Start Unexpected Flow Cytometry Result Check_Viability Gate on Live Cells using Viability Dye Start->Check_Viability Check_Controls Compare to Vehicle & FMO Controls Check_Viability->Check_Controls Decision Is the result still unexpected? Check_Controls->Decision Biol_Effect Consider as a True Biological Effect of this compound Decision->Biol_Effect No Troubleshoot_Stain Troubleshoot Staining Protocol: - Antibody Titration - Buffer/Reagent Check Decision->Troubleshoot_Stain Yes

Caption: Logical steps for troubleshooting unexpected flow cytometry data.

References

Technical Support Center: A-770041 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing A-770041 in immunoprecipitation (IP) experiments. The focus is to address and resolve issues related to non-specific binding, ensuring clean and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my immunoprecipitation experiments?

This compound is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck)[1][2][3]. Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling and T-cell activation[1][4][5]. In the context of an immunoprecipitation experiment, this compound is typically used to investigate the effects of Lck inhibition on protein-protein interactions. By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can determine if the interaction between a protein of interest and its binding partners is dependent on Lck activity.

Q2: I am observing high background with many non-specific bands in my IP. What are the common causes?

High background in immunoprecipitation is a frequent issue that can arise from several factors. These include, but are not limited to:

  • Non-specific binding of proteins to the IP antibody, the protein A/G beads, or the tube surface.[6][7][8]

  • Inadequate washing steps , which fail to remove all non-specifically bound proteins.[6][7][9]

  • Too much antibody or cell lysate being used, leading to an increase in non-specific interactions.[6][7]

  • Antibody quality , where the antibody may not be specific enough for the target protein.[7]

  • Cell lysis conditions that are not optimal, leading to the release of "sticky" proteins.

Q3: How can I reduce non-specific binding to the beads?

Several strategies can be employed to minimize non-specific binding to the beads:

  • Pre-clearing the lysate: Before adding your specific antibody, incubate the cell lysate with protein A/G beads alone.[10] This step captures proteins that non-specifically bind to the beads, which are then discarded.

  • Blocking the beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody-antigen complex.[6] This saturates non-specific binding sites on the beads.

  • Using high-quality beads: Different types of beads (e.g., agarose, magnetic) can have different non-specific binding properties. Magnetic beads are often favored for their uniformity and lower background.[8]

Q4: Can the washing buffer composition affect non-specific binding?

Yes, the composition of the washing buffer is critical. To reduce non-specific binding, you can:

  • Increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 1 M NaCl) or adding a mild detergent (e.g., up to 1% Tween-20 or 0.2% SDS).[8]

  • Increase the number and duration of washes. Performing more wash steps for a longer duration can help remove weakly interacting, non-specific proteins.[9]

  • Alternate high-stringency washes with distilled water. This can sometimes help to reduce background.[8]

Q5: Does the amount of antibody used matter for non-specific binding?

Absolutely. Using an excessive amount of primary antibody can lead to increased non-specific binding.[6][7] It is crucial to determine the optimal antibody concentration for your specific protein of interest through titration experiments.

Troubleshooting Guide: Non-specific Binding

This guide provides a structured approach to troubleshooting common issues of non-specific binding in immunoprecipitation experiments involving this compound.

ProblemPossible CauseRecommended Solution
High background in all lanes, including negative controls Non-specific binding of proteins to the beads.1. Pre-clear the lysate: Incubate the cell lysate with beads for 30-60 minutes at 4°C before adding the primary antibody.[10] 2. Block the beads: Incubate the beads with 1% BSA in PBS for 1 hour before use.[6] 3. Change bead type: Consider switching from agarose to magnetic beads, which may have lower non-specific binding.[8]
Incomplete washing.1. Increase the number of washes: Perform at least 4-5 washes. 2. Increase wash duration: Gently rock the tubes during each wash for 5-10 minutes. 3. Increase wash buffer stringency: Add detergents (e.g., Tween-20, NP-40) or increase the salt concentration in the wash buffer.[8]
Multiple bands in the IP lane, but not in the IgG control The primary antibody is cross-reacting with other proteins.1. Use an affinity-purified antibody. [7] 2. Titrate the antibody: Determine the minimal amount of antibody required for efficient pulldown of the target protein. 3. Confirm antibody specificity: Run a Western blot on the input lysate to ensure the antibody recognizes a single band of the correct molecular weight.
Too much protein lysate is being used.1. Reduce the amount of total protein in the lysate used for the IP.[6][7]
Heavy and light chain bands from the IP antibody obscure the protein of interest The secondary antibody used for Western blotting detects the IP antibody.1. Use a light-chain specific secondary antibody. 2. Crosslink the antibody to the beads: This allows for elution of the antigen without the antibody. 3. Use a primary antibody from a different species than the sample, if possible.

Experimental Protocol: Immunoprecipitation with this compound Treatment

This protocol provides a general workflow for an immunoprecipitation experiment where cells are treated with the Lck inhibitor this compound. Optimization of specific steps, such as inhibitor concentration, incubation times, and antibody amounts, is recommended for each experimental system.

Materials:

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein A/G agarose or magnetic beads

  • Primary antibody specific to the protein of interest

  • Isotype control IgG antibody

  • Wash Buffer (e.g., lysis buffer with adjusted salt/detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the appropriate duration. This compound has an IC50 of 147 nM for Lck.[2][3]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Recommended):

    • Add 20-30 µL of protein A/G bead slurry to 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the protein of interest. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate with gentle rotation for 2 hours to overnight at 4°C.

    • Add 30-50 µL of protein A/G bead slurry to each tube.

    • Incubate with gentle rotation for 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting.

Signaling Pathway and Workflow Diagrams

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR_CD3 TCR/CD3 Complex Lck_inactive Lck (inactive) Y505-P TCR_CD3->Lck_inactive recruits ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck_inactive associates with Lck_active Lck (active) Y394-P Lck_inactive->Lck_active CD45 dephosphorylates Y505 Autophosphorylation of Y394 Lck_active->TCR_CD3 Lck_active->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, ERK activation) PLCg1->Downstream A770041 This compound A770041->Lck_active inhibits

Caption: Lck Signaling Pathway in T-cell Activation and Inhibition by this compound.

IP_Workflow start Start: Cultured Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip_ab Incubate with Primary Antibody preclear->ip_ab ip_beads Add Protein A/G Beads ip_ab->ip_beads wash Wash Beads ip_beads->wash elute Elute Proteins wash->elute analysis Analyze by WB/MS elute->analysis

Caption: General workflow for immunoprecipitation with this compound treatment.

Troubleshooting_Logic start High Background Issue check_igg Bands in IgG control? start->check_igg preclear_block Action: - Pre-clear lysate - Block beads - Increase wash stringency check_igg->preclear_block Yes check_ab Bands only in IP lane? check_igg->check_ab No resolve Resolved preclear_block->resolve titrate_ab Action: - Titrate antibody - Use affinity-purified Ab - Reduce lysate amount check_ab->titrate_ab Yes titrate_ab->resolve

Caption: Troubleshooting logic for high background in immunoprecipitation.

References

How to minimize A-770041 off-target effects in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of A-770041 in experimental settings. This resource offers troubleshooting advice, detailed experimental protocols, and clear data presentation to facilitate accurate and reliable research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target activities of this compound?

This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases, with an IC50 of 147 nM.[1] While demonstrating high selectivity for Lck, it has been shown to have weaker inhibitory effects on other Src family kinases, including Src, Fgr, and Fyn.[1][2] A broader screening using KINOMEscan revealed that at a concentration of 10 µM, this compound can bind to a number of other kinases, highlighting the potential for off-target effects at higher concentrations.

Q2: How can I select an appropriate experimental concentration for this compound to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. As a starting point, concentrations around the EC50 for IL-2 production inhibition (approximately 80 nM) have been shown to be effective in cellular assays.[1] It is advisable to stay well below the IC50 values for known off-targets whenever possible.

Q3: What control experiments are essential to validate the specificity of this compound's effects in my experiments?

To ensure that the observed effects are due to the inhibition of Lck and not off-target activities, several control experiments are recommended:

  • Use of a structurally distinct Lck inhibitor: Comparing the effects of this compound with another Lck inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to Lck inhibition.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of Lck in your system could demonstrate that the effects of this compound are specifically mediated through Lck.

  • Knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Lck expression should phenocopy the effects of this compound if the inhibitor is acting on-target.

Q4: Are there experimental techniques to directly assess the on- and off-target engagement of this compound in my cellular model?

Yes, the Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[3][4][5] This method relies on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature. By performing CETSA, you can confirm that this compound is binding to Lck at your chosen experimental concentration and also assess its engagement with potential off-targets.

Quantitative Data Summary

The following tables provide a summary of the known inhibitory activities of this compound against its primary target and key off-targets.

Table 1: this compound IC50 Values for Src Family Kinases

KinaseIC50 (µM)
Lck0.147
Src9.1
Fgr14.1
Fyn44.1

Data sourced from MedchemExpress and TargetMol product information.[1][2]

Table 2: Selected Off-Targets of this compound from KINOMEscan Data

KinaseEntrez Gene SymbolPercent of Control (%) @ 10 µM
STK10STK100
MAP4K5MAP4K50.2
SLKSLK0.3
TNIKTNIK0.4
GAKGAK0.5
MAP4K3MAP4K30.6
MINK1MINK10.6
AAK1AAK10.7
MAP4K2MAP4K20.9
FESFES1

KINOMEscan data measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound (this compound). A lower percentage indicates stronger binding of the compound to the kinase. Data is from the HMS LINCS Project.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol allows for the determination of the IC50 value of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Lck, Src, etc.)

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-32P]ATP or fluorescently labeled ATP

  • Phosphocellulose paper or appropriate detection system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

  • In a reaction tube or well, combine the kinase assay buffer, the purified kinase, and the kinase substrate.

  • Add the diluted this compound or vehicle control to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP or fluorescently labeled ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target protein(s) in intact cells.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or a thermal cycler

  • Western blotting reagents and antibodies for the target protein(s)

Procedure:

  • Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the presence of the target protein in the soluble fraction by Western blotting.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Washout Experiment

This cellular assay helps to distinguish between reversible and irreversible or slowly dissociating inhibitors.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Assay reagents for measuring the downstream biological effect of Lck inhibition (e.g., ELISA for IL-2)

Procedure:

  • Treat cells with this compound at a concentration that gives a significant biological response (e.g., 3-5 times the EC50) for a defined period (e.g., 1-2 hours).

  • For the "washout" group, remove the medium containing this compound, wash the cells twice with fresh, pre-warmed medium, and then add fresh medium without the inhibitor.

  • For the "continuous exposure" group, replace the medium with fresh medium containing the same concentration of this compound.

  • For the "vehicle control" group, perform the same media changes but with vehicle-containing medium.

  • Incubate the cells for various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, stimulate the cells if necessary for the biological readout (e.g., with anti-CD3/CD28 to induce IL-2 production).

  • Measure the biological response. A rapid recovery of the biological response in the washout group suggests that this compound is a reversible inhibitor.

Visualizations

This compound On-Target and Off-Target Signaling

G cluster_on_target On-Target Pathway (Lck Inhibition) cluster_off_target Potential Off-Target Pathways A-770041_on This compound Lck Lck A-770041_on->Lck Inhibits TCR_Signaling T-Cell Receptor Signaling Lck->TCR_Signaling Activates IL-2_Production IL-2 Production TCR_Signaling->IL-2_Production Leads to A-770041_off This compound (Higher Concentrations) Src Src A-770041_off->Src Inhibits Fyn Fyn A-770041_off->Fyn Inhibits Fgr Fgr A-770041_off->Fgr Inhibits Tie2 Tie2 A-770041_off->Tie2 Inhibits Other_Kinases Other Kinases (e.g., STK10, MAP4K5) A-770041_off->Other_Kinases Inhibits Cell_Growth Cell Growth & Proliferation Src->Cell_Growth Cell_Adhesion Cell Adhesion & Migration Fyn->Cell_Adhesion Fgr->Cell_Adhesion Angiogenesis Angiogenesis Tie2->Angiogenesis

Caption: On- and off-target pathways of this compound.

Experimental Workflow for Minimizing Off-Target Effects

G Start Start: Plan Experiment with this compound Dose_Response 1. Perform Dose-Response to find optimal concentration Start->Dose_Response Select_Conc 2. Select Lowest Effective Concentration Dose_Response->Select_Conc Controls 3. Design Control Experiments (e.g., other inhibitors, rescue) Select_Conc->Controls CETSA 4. (Optional) Perform CETSA to confirm target engagement Select_Conc->CETSA Washout 5. (Optional) Perform Washout Experiment to assess reversibility Select_Conc->Washout Execute 6. Execute Main Experiment Controls->Execute CETSA->Execute Washout->Execute Analyze 7. Analyze Data with Controls Execute->Analyze Conclusion Conclusion: On-Target Validated Effect Analyze->Conclusion

Caption: Workflow for minimizing this compound off-target effects.

Logical Relationship of Experimental Design

G cluster_validation Validation Strategies Observed_Effect Observed Biological Effect Low_Conc Use Low Concentration (near EC50) Observed_Effect->Low_Conc Kinase_Profiling Kinase Profiling Data Observed_Effect->Kinase_Profiling CETSA_Validation CETSA for Target Engagement Observed_Effect->CETSA_Validation Control_Compounds Use Structurally Different Lck Inhibitor Observed_Effect->Control_Compounds Genetic_Controls Genetic Controls (siRNA, Rescue) Observed_Effect->Genetic_Controls On_Target Conclusion: Effect is On-Target (Lck-mediated) Low_Conc->On_Target Kinase_Profiling->On_Target If selective Off_Target Conclusion: Effect may be Off-Target Kinase_Profiling->Off_Target If not selective CETSA_Validation->On_Target If Lck engagement confirmed CETSA_Validation->Off_Target If off-target engagement observed Control_Compounds->On_Target If phenocopies Control_Compounds->Off_Target If does not phenocopy Genetic_Controls->On_Target If phenocopies Genetic_Controls->Off_Target If does not phenocopy

Caption: Logic for validating on-target effects of this compound.

References

Stability of A-770041 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with A-770041. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the solid (powder) form of this compound?

A: The solid form of this compound is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][4] It is soluble in DMSO at concentrations of 20 mg/mL to 25 mg/mL.[2][3][4] For other applications, it is also soluble in 0.1 M HCl at 20 mg/mL and to a lesser extent in ethanol at 2 mg/mL.[4]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A: If you encounter solubility issues, gentle warming and sonication can aid in the dissolution of this compound in DMSO.[2][3] Ensure you are using high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Q4: How stable are this compound solutions? How should I store them?

A: Solutions of this compound are generally considered unstable and it is highly recommended to prepare working solutions fresh for each experiment.[1] For stock solutions in DMSO, they can be stored at -80°C for up to two years or at -20°C for up to one year.[2][3] Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use vials to maintain its integrity.

Q5: Can I store my working solutions in aqueous buffers?

A: It is not recommended to store this compound in aqueous solutions for extended periods. If you need to prepare a working solution in an aqueous buffer for your experiment, it should be made fresh on the same day of use from a DMSO stock solution.

Q6: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?

A: A decrease in activity is likely due to the degradation of this compound in your working solution. As mentioned, aqueous solutions are not stable. Prepare fresh working solutions for each experiment to ensure consistent results. If you are using a stock solution that has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may have diminished.

Data Presentation: Stability of this compound

The following table summarizes the known stability data for this compound in different forms and storage conditions based on manufacturer recommendations.

FormStorage TemperatureRecommended SolventStability DurationSource(s)
Solid (Powder)-20°CN/AUp to 3 years[1][2]
Solid (Powder)4°CN/AUp to 2 years[3]
Stock Solution-80°CDMSOUp to 2 years[2][3]
Stock Solution-20°CDMSOUp to 1 year[2][3]
Working SolutionN/AAqueous BuffersUnstable, prepare fresh daily[1]

Experimental Protocol: Assessing the Stability of this compound in Solution

Given the limited quantitative data on the stability of this compound in various experimental solutions, this protocol provides a framework for researchers to determine its stability under their specific experimental conditions.

Objective: To quantify the degradation of this compound in a specific solvent or buffer over time at different storage temperatures.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, ethanol)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled storage units (e.g., refrigerator, incubator, freezer)

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in the chosen high-purity solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Preparation of Stability Study Samples:

    • Dilute the stock solution with your experimental buffer to the final working concentration.

    • Aliquot the working solution into multiple sterile tubes for each storage condition and time point to be tested.

  • Storage Conditions and Time Points:

    • Store the aliquots at the desired temperatures. Recommended conditions to test include:

      • Refrigerated: 4°C

      • Room Temperature: ~25°C

      • Physiological Temperature: 37°C

    • Define the time points for analysis. A suggested schedule is 0, 2, 4, 8, 24, 48, and 72 hours. The initial (time 0) sample should be analyzed immediately after preparation.

  • Sample Analysis by HPLC:

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working aliquot Aliquot into Vials for Each Time Point & Condition prep_working->aliquot storage_conditions Store at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage_conditions sampling Retrieve Samples at Defined Time Points storage_conditions->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Peak Area of Intact this compound hplc->quantify calculate Calculate % Remaining vs. Time 0 quantify->calculate plot Plot Degradation Profile calculate->plot

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway This compound Signaling Pathway Inhibition TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase TCR->Lck activates Downstream Downstream Signaling (e.g., ZAP-70, LAT) Lck->Downstream phosphorylates IL2 IL-2 Production Downstream->IL2 leads to A770041 This compound A770041->Lck inhibits

Caption: this compound inhibits Lck kinase in the T-cell signaling pathway.

References

Validation & Comparative

A-770041 vs. Dasatinib for Lck Inhibition in T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-770041 and dasatinib, two prominent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) in T-cells. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific applications.

Executive Summary

Both this compound and dasatinib are potent inhibitors of Lck, a critical kinase in the T-cell receptor (TCR) signaling pathway. Dasatinib exhibits significantly higher potency with picomolar to low nanomolar efficacy in inhibiting Lck and T-cell proliferation. However, this compound demonstrates greater selectivity for Lck over other Src family kinases, such as Fyn, which is also involved in T-cell signaling. The choice between these two inhibitors will depend on the specific experimental requirements, balancing the need for high potency versus selectivity.

Data Presentation

Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activities of this compound and dasatinib against Lck and other relevant kinases.

InhibitorTarget KinaseIC50SpeciesAssay ConditionsReference
This compound Lck147 nMHuman1 mM ATP[1][2]
Src9.1 µMHumanNot Specified[3]
Fyn44.1 µMHumanNot Specified[3]
Fgr14.1 µMHumanNot Specified[3]
Dasatinib LckPicomolar concentrationsHumanNot Specified[4]
Lck< 1 nMHumanNot Specified[5]
Bcr-Abl< 1 nMHumanNot Specified[5]
Src0.5 nMHumanNot Specified
c-KITNanomolar concentrationsHumanNot Specified[6][7]
PDGFRβNanomolar concentrationsHumanNot Specified[6][7]
EPHA2Nanomolar concentrationsHumanNot Specified[6][7]
Cellular Activity

The table below outlines the effects of this compound and dasatinib on T-cell functions.

InhibitorCellular EffectEC50 / IC50Cell TypeStimulationReference
This compound Inhibition of IL-2 production~80 nMHuman Whole BloodConcanavalin A[1]
Dasatinib Inhibition of T-cell proliferation2.8 nMHuman Peripheral Blood T-cellsanti-CD3/CD28 antibodies[4]
Inhibition of T-cell activation (CD69 expression)~10 nMHuman PBMCsOKT3/PHA[4]

Mechanism of Action

Both this compound and dasatinib are ATP-competitive inhibitors that bind to the kinase domain of Lck, preventing the phosphorylation of its downstream targets and thereby blocking T-cell receptor signaling.

This compound is a selective, orally active pyrazolo[3,4-d]pyrimidine-based inhibitor of Lck.[1][8] It exhibits significant selectivity for Lck over other Src family kinases like Fyn, which is also involved in T-cell signaling.[2][9]

Dasatinib is a potent, orally available multi-kinase inhibitor targeting Bcr-Abl and Src family kinases, including Lck, Src, YES, and FYN.[6][7] Its high potency extends to other tyrosine kinases such as c-KIT, EPHA2, and PDGFRβ.[6][7] Dasatinib is known to bind to both the active and inactive conformations of the ABL kinase domain, which may contribute to its broad activity and ability to overcome resistance to other inhibitors like imatinib.[6]

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway cluster_TCell T-Cell cluster_APC APC TCR TCR/CD3 CD4_8 CD4/CD8 TCR->CD4_8 ZAP70 ZAP-70 TCR->ZAP70 Recruitment Lck Lck CD4_8->Lck Recruitment Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokines Cytokine Production NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation A770041 This compound A770041->Lck Dasatinib Dasatinib Dasatinib->Lck MHC MHC-Peptide MHC->TCR Antigen Presentation Experimental_Workflow cluster_workflow Workflow for Lck Inhibitor Evaluation cluster_assays Downstream Assays start Isolate Human PBMCs treat Treat with this compound or Dasatinib start->treat stimulate Stimulate T-cells (e.g., anti-CD3/CD28) treat->stimulate kinase_assay Lck Kinase Assay (IC50 determination) stimulate->kinase_assay western_blot Western Blot (p-Lck, p-ZAP70) stimulate->western_blot proliferation_assay Proliferation Assay (e.g., CFSE) stimulate->proliferation_assay cytokine_assay Cytokine Assay (ELISA) stimulate->cytokine_assay analyze Data Analysis and Comparison kinase_assay->analyze western_blot->analyze proliferation_assay->analyze cytokine_assay->analyze

References

A Comparative Analysis of A-770041 and Nintedanib in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two kinase inhibitors, A-770041 and nintedanib, and their therapeutic potential in preclinical models of fibrosis. This document summarizes their mechanisms of action, presents key quantitative data from relevant studies, and outlines common experimental protocols used to evaluate their anti-fibrotic efficacy.

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. Nintedanib is one of the few approved therapies for IPF, while this compound is a research compound that has shown promise in preclinical fibrosis models. This guide aims to provide a detailed comparison of these two molecules to aid researchers in the design and interpretation of future studies.

Mechanism of Action

Nintedanib

Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[1] Its anti-fibrotic effects are primarily attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM deposition.[2][4]

This compound

This compound is a selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[5][6] Lck plays a crucial role in T-cell activation and signaling. In the context of fibrosis, this compound has been shown to attenuate lung fibrosis by suppressing the production of transforming growth factor-beta (TGF-β) in regulatory T-cells (Tregs).[5][7][8] This suggests a distinct, immunomodulatory mechanism of action compared to the broader kinase inhibition of nintedanib.

Signaling Pathways

The signaling pathways affected by nintedanib and this compound are depicted below.

Signaling Pathways cluster_nintedanib Nintedanib Pathway cluster_a770041 This compound Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., Akt, ERK) PDGFR->Downstream FGFR->Downstream VEGFR->Downstream Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Fibroblast Fibroblast Proliferation, Migration, Differentiation Downstream->Fibroblast TCR TCR Activation Lck Lck TCR->Lck Treg Regulatory T-cell (Treg) Lck->Treg A770041 This compound A770041->Lck TGFb TGF-β Production Treg->TGFb Fibrosis Fibrosis TGFb->Fibrosis

Figure 1: Signaling pathways targeted by nintedanib and this compound.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and nintedanib from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity (IC50)
CompoundTargetIC50 (nM)Reference(s)
This compound Lck147[1][4]
Fyn44,100[1]
Src9,100[1]
Nintedanib VEGFR134[2][3]
VEGFR213[2][3]
VEGFR313[2][3]
FGFR169[2][3]
FGFR237[2][3]
FGFR3108[2][3]
PDGFRα59[2][3]
PDGFRβ65[2][3]
Table 2: Efficacy in Bleomycin-Induced Lung Fibrosis Models
CompoundAnimal ModelDosageKey FindingsReference(s)
This compound Mouse5 mg/kg/day (gavage)Attenuated lung fibrosis, reduced TGF-β in BALF, decreased number of TGF-β1 producing Tregs in the lung.[5][8]
Nintedanib Mouse30-100 mg/kg/day (gavage)Reduced lung inflammation and fibrosis, decreased collagen deposition.[9][10]
Rat60 mg/kg (BID, gavage)Significantly reduced fibrosis score and lung hydroxyproline.[11]

Experimental Protocols

This section details common experimental methodologies used to assess the anti-fibrotic effects of this compound and nintedanib.

Bleomycin-Induced Lung Fibrosis Model

A widely used animal model to induce pulmonary fibrosis.

Bleomycin Model Workflow Animal Mice or Rats Bleomycin Intratracheal Instillation of Bleomycin Animal->Bleomycin Treatment Daily Oral Gavage (this compound or Nintedanib) Bleomycin->Treatment Sacrifice Sacrifice at Day 14 or 21 Treatment->Sacrifice Analysis Analysis of Lungs and BALF Sacrifice->Analysis

Figure 2: General workflow for the bleomycin-induced lung fibrosis model.

Protocol:

  • Animal Selection: C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg for mice) is performed to induce lung injury and subsequent fibrosis.[12]

  • Drug Treatment: this compound (e.g., 5 mg/kg/day) or nintedanib (e.g., 60 mg/kg/day) is administered daily via oral gavage.[6][12] Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting after the initial inflammatory phase).

  • Endpoint Analysis: Animals are typically sacrificed at day 14 (inflammatory phase) or day 21 (fibrotic phase). Lungs are harvested for histological analysis and bronchoalveolar lavage fluid (BALF) is collected for cellular and biochemical analysis.

Hydroxyproline Assay

This assay quantifies the total collagen content in lung tissue, a key indicator of fibrosis.

Protocol:

  • Tissue Hydrolysis: Lung tissue is hydrolyzed in 6 M HCl at a high temperature (e.g., 95-120°C) overnight to break down proteins and release hydroxyproline.[13][14]

  • Oxidation: The hydrolyzed sample is incubated with Chloramine-T to oxidize hydroxyproline.[13]

  • Colorimetric Reaction: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[13]

  • Quantification: The absorbance is measured at approximately 560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve.

ELISA for TGF-β in BALF

An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the pro-fibrotic cytokine TGF-β in the bronchoalveolar lavage fluid.

Protocol:

  • Coating: A microplate is coated with a capture antibody specific for TGF-β.

  • Sample Incubation: BALF samples and standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope of TGF-β is added.

  • Enzyme Conjugate: An enzyme-conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color change is proportional to the amount of TGF-β present.

  • Measurement: The absorbance is read using a microplate reader, and the concentration is calculated from a standard curve.

Flow Cytometry for Regulatory T-cells (Tregs)

Flow cytometry is employed to identify and quantify the population of Tregs in the lung tissue or BALF.

Protocol:

  • Cell Suspension: A single-cell suspension is prepared from lung tissue or BALF.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD4 and CD25.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against the transcription factor Foxp3, a key marker for Tregs.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Tregs are typically identified as CD4+CD25+Foxp3+ cells.

Summary and Conclusion

Nintedanib and this compound represent two distinct therapeutic strategies for combating fibrosis. Nintedanib acts as a multi-targeted inhibitor of key pro-fibrotic growth factor receptors, directly impacting fibroblast function. In contrast, this compound offers a more targeted immunomodulatory approach by inhibiting Lck and subsequently reducing TGF-β production from Tregs.

The data presented in this guide highlight the anti-fibrotic potential of both compounds in preclinical models. The choice between these or similar compounds for further development may depend on the specific fibrotic disease and the relative contributions of direct fibroblast activation versus immune-mediated mechanisms. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel anti-fibrotic agents.

References

A Comparative Guide to the Selectivity of A-770041 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor A-770041 with other notable Src family kinase (SFK) inhibitors, including Dasatinib, PP2, and SU6656. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a clear comparison of their selectivity profiles based on available experimental data.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common SFK inhibitors against various members of the Src kinase family. Lower IC50 values indicate greater potency.

KinaseThis compound (IC50)Dasatinib (IC50)PP2 (IC50)SU6656 (IC50)
Lck 147 nM[1]<1.0 nM[2]4 nM[1][3][4][5]6.88 nM[6][7]
Src 9,100 nM (9.1 µM)[1][8]0.5 - 0.8 nM[9][10][11]Not Reported280 nM[8][9][12] / 0.28 nM[6][7]
Fyn 44,100 nM (44.1 µM)[1][8]Subnanomolar[2]5 nM[1][3][5]170 nM[8][9][12] / 0.17 nM[6][7]
Lyn 1,180 nM (1.18 µM)Not ReportedNot Reported130 nM[8][9][12] / 0.13 nM[6][7]
Hck 1,220 nM (1.22 µM)Not Reported5 nM[4][5]Not Reported
Fgr 14,100 nM (14.1 µM)[8]Not ReportedNot ReportedNot Reported
Yes Not ReportedSubnanomolar[2]Not Reported20 nM[8][9][12] / 0.02 nM[6][7]

Note: Discrepancies in reported IC50 values for SU6656 may be due to different assay conditions or methodologies across various studies. Researchers are advised to consult the original publications for detailed experimental information.

Mandatory Visualization: Kinase Selectivity Profiles

The following diagrams illustrate the comparative selectivity of the inhibitors.

G cluster_A770041 This compound cluster_Dasatinib Dasatinib cluster_PP2 PP2 cluster_SU6656 SU6656 cluster_kinases Src Family Kinases A770041 This compound Lck Lck A770041->Lck 147 nM Src Src A770041->Src 9.1 µM Fyn Fyn A770041->Fyn 44.1 µM Lyn Lyn A770041->Lyn 1.18 µM Hck Hck A770041->Hck 1.22 µM Fgr Fgr A770041->Fgr 14.1 µM Dasatinib Dasatinib Dasatinib->Lck <1 nM Dasatinib->Src ~0.5 nM Dasatinib->Fyn <1 nM Yes Yes Dasatinib->Yes <1 nM PP2 PP2 PP2->Lck 4 nM PP2->Fyn 5 nM PP2->Hck 5 nM SU6656 SU6656 SU6656->Lck ~6.88 nM SU6656->Src ~0.28-280 nM SU6656->Fyn ~0.17-170 nM SU6656->Lyn ~0.13-130 nM SU6656->Yes ~0.02-20 nM

Caption: Comparative inhibitory activity (IC50) of selected inhibitors against Src family kinases.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for understanding their biological effects and potential off-target activities. Biochemical assays are standardly employed to measure the potency of inhibitors against a panel of kinases. Below is a generalized protocol representative of the methods used to obtain the data in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Adenosine triphosphate (ATP), radio-labeled ([γ-33P]ATP or [γ-32P]ATP) or non-radiolabeled depending on the detection method

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., scintillation fluid for radiometric assays, specific antibodies for ELISA-based methods, or fluorescent reagents for fluorescence/luminescence-based assays)

  • Plate reader (e.g., scintillation counter, spectrophotometer, or fluorometer)

Procedure: Radiometric Kinase Assay (A Common Method)

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO. These dilutions are then added to the wells of the microplate. A DMSO-only control (representing 100% kinase activity) and a no-enzyme control (background) are also included.

  • Reaction Mixture Preparation: The kinase, its specific peptide substrate, and assay buffer are combined to form a reaction mixture.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP. The final concentration of ATP is a critical parameter and is often set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition assessment. For example, the IC50 for this compound against Lck was determined in the presence of 1 mM ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Detection of Phosphorylation:

    • Filter-binding assay: Unincorporated [γ-33P]ATP is washed away from the filter, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Luminescence-based assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured by converting it to ATP and then using the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.

    • Fluorescence-based assay (e.g., TR-FRET): These assays often use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate, leading to a measurable change in fluorescence upon binding.

  • Data Analysis: The raw data (e.g., counts per minute, luminescence, or fluorescence units) are converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Alternative Non-Radiometric Methods:

Modern kinase profiling often utilizes non-radiometric methods for safety and throughput reasons. These include:

  • Mobility Shift Assays: These assays, often performed on a microfluidic chip, separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

  • Luminescence-Based ATP Detection: Assays like Kinase-Glo® measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Fluorescence Resonance Energy Transfer (FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events through changes in FRET signals.

The choice of assay format depends on factors such as the specific kinase, available reagents, required throughput, and laboratory equipment. It is essential to consult the specific publications for the exact experimental conditions used to generate the IC50 values of interest.

References

A-770041: A Potent and Selective Lck Inhibitor for T-Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-770041's potency and selectivity against other kinase inhibitors, supported by key biochemical assay data and detailed experimental protocols.

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and signaling.[3][4][5] By targeting Lck, this compound effectively modulates T-cell mediated immune responses, making it a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases and organ transplant rejection.

Comparative Potency and Selectivity

Biochemical assays are crucial for determining the potency and selectivity of kinase inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while profiling against a panel of other kinases establishes selectivity.

Table 1: In Vitro Potency of this compound against Lck

CompoundTarget KinaseIC50 (nM)Assay Conditions
This compoundLck1471 mM ATP

Data sourced from multiple studies confirming the potent inhibition of Lck by this compound.[1]

Table 2: Selectivity Profile of this compound against Src Family Kinases

KinaseIC50 (µM)Fold Selectivity vs. Lck
Lck0.1471
Hck1.22~8
Lyn1.18~8
Src9.1~62
Fgr14.1~96
Fyn44.1~300

This table highlights the significant selectivity of this compound for Lck over other closely related Src family kinases.[6]

Table 3: Comparison of Lck Inhibitors

InhibitorLck IC50 (nM)Primary Target(s)Notes
This compound 147LckHighly selective for Lck within the Src family.
Saracatinib (AZD0530) -Src, AblPotent Src family kinase inhibitor with activity against Lck.[7]
Dasatinib (BMS-354825) -Bcr-Abl, Src family kinasesBroad-spectrum kinase inhibitor with potent Lck inhibition.[8][9]

This table provides a comparative overview of this compound with other well-known kinase inhibitors that also target Lck, emphasizing the distinct selectivity profile of this compound.

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade, which is the primary target of this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck_active Lck (Active) TCR->Lck_active Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_active ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression A770041 This compound A770041->Lck_active Inhibition

Figure 1. Lck Signaling Pathway and this compound Inhibition.

Experimental Protocols

To ensure accurate and reproducible results, detailed methodologies for key biochemical assays are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.

Materials:

  • Lck enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound and other test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the Lck enzyme and the Eu-anti-Tag Antibody.

  • Assay Reaction: In a 384-well plate, add the test compounds, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled Kinase Tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

LanthaScreen_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_prep Prepare Kinase/ Antibody Mixture start->kinase_prep plate_setup Add Compounds to Plate compound_prep->plate_setup add_kinase Add Kinase/ Antibody Mixture kinase_prep->add_kinase plate_setup->add_kinase add_tracer Add Tracer add_kinase->add_tracer incubate Incubate 1 hr at RT add_tracer->incubate read_plate Read FRET Signal incubate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2. LanthaScreen™ Kinase Binding Assay Workflow.

Cellular Assay: Inhibition of IL-2 Production

This assay measures the ability of this compound to inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, in whole blood or isolated T-cells.

Materials:

  • Freshly drawn whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

  • This compound

  • Culture medium

  • IL-2 ELISA kit

Procedure:

  • Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.

  • Compound Treatment: Pre-incubate the whole blood or PBMCs with various concentrations of this compound for a specified time.

  • T-Cell Stimulation: Add the T-cell mitogen to stimulate IL-2 production.

  • Incubation: Culture the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the samples and collect the plasma or cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the collected samples using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.

IL2_Inhibition_Workflow start Start cell_prep Prepare Whole Blood or PBMCs start->cell_prep compound_treatment Pre-incubate with This compound cell_prep->compound_treatment stimulate Stimulate with Mitogen compound_treatment->stimulate incubate Incubate 24-48 hr stimulate->incubate collect_supernatant Collect Plasma/ Supernatant incubate->collect_supernatant elisa Measure IL-2 by ELISA collect_supernatant->elisa analyze Calculate EC50 elisa->analyze end End analyze->end

Figure 3. Cellular Assay Workflow for IL-2 Inhibition.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a potent and highly selective inhibitor of Lck. Its ability to discriminate between Lck and other Src family kinases makes it a precise tool for studying T-cell signaling. The provided experimental protocols offer a solid foundation for researchers to independently verify and expand upon these findings. For scientists and professionals in drug development, this compound represents a promising candidate for therapeutic strategies aimed at modulating the immune system.

References

A-770041 vs. Cyclosporin A: A Comparative Guide to Immunosuppression in Graft Rejection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A-770041 and Cyclosporin A, two immunosuppressive agents investigated for their potential in preventing organ graft rejection. We delve into their distinct mechanisms of action, present available experimental data from comparative studies, and outline the methodologies employed in these critical evaluations.

At a Glance: Key Differences

FeatureThis compoundCyclosporin A
Primary Target Lymphocyte-specific protein tyrosine kinase (Lck)Calcineurin
Mechanism of Action Inhibits T-cell receptor (TCR) proximal signaling, preventing T-cell activation and proliferation.Inhibits the calcineurin-NFAT signaling pathway, blocking the transcription of key cytokines like IL-2.
Reported Efficacy Prevents heart allograft rejection in rats at ≥10 mg/kg/day for at least 65 days.[1]Effective in preventing rejection of various organ grafts.[2]
Key Advantage More targeted inhibition of T-cell signaling.Well-established clinical use with extensive data.
Known Side Effects Data on side effects is limited in the reviewed literature.Nephrotoxicity is a major and common side effect.[3]

Mechanism of Action: Distinct Pathways to Immunosuppression

This compound and Cyclosporin A achieve immunosuppression by interrupting different critical junctures in the T-cell activation cascade, the primary driver of acute graft rejection.

This compound: Targeting the Initial Steps of T-Cell Activation

This compound is a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] Upon antigen presentation, Lck is one of the first signaling molecules to be activated, initiating a cascade that leads to T-cell proliferation and cytokine production. By inhibiting Lck, this compound effectively blocks this initial activation signal, thereby preventing the downstream events that lead to graft rejection.[1]

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT CaN->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene AP1->Gene NFkB->Gene A770041 This compound A770041->Lck Inhibition

This compound Signaling Pathway Inhibition.

Cyclosporin A: A Calcineurin Inhibitor Blocking Cytokine Gene Transcription

Cyclosporin A operates further downstream in the T-cell activation pathway. It forms a complex with cyclophilin, and this complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3] By blocking this step, Cyclosporin A effectively halts the production of IL-2, a critical growth factor for T-cells, thereby suppressing the immune response.

TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 Ca_release Ca²⁺ Release IP3->Ca_release CaN Calcineurin Ca_release->CaN NFAT_P NFAT-P (Inactive) CaN->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene IL-2 Gene Transcription Nucleus->Gene Activation CsA Cyclosporin A CsA->CaN Inhibition Cyclophilin Cyclophilin CsA->Cyclophilin Cyclophilin->CaN Inhibition

Cyclosporin A Signaling Pathway Inhibition.

Performance in Preclinical Models: A Head-to-Head Comparison

A key study directly compared the efficacy of this compound and Cyclosporin A in a rat model of heterotopic heart allograft rejection.

Quantitative Data Summary

ParameterThis compoundCyclosporin AVehicle (Control)
Dosage 20 mg/kg/day (oral)[1]10 mg/day (oral)[1]Not specified
Graft Survival ≥ 65 days[1]Data not specified in the primary publicationNot specified
Histological Findings Minimal microvascular changes, multifocal mononuclear infiltrates, less myocyte mineralization than Cyclosporin A group.[1]Minimal microvascular changes, multifocal mononuclear infiltrates.[1]Not specified
In Vitro IL-2 Production (EC50) ~80 nM (Concanavalin A-stimulated)[1]Not directly compared in the same assayNot applicable

Experimental Protocols

Heterotopic Heart Transplantation in Rats

The primary in vivo data comparing this compound and Cyclosporin A comes from a heterotopic heart transplantation model in rats. This model is a standard for studying the mechanisms of graft rejection and the efficacy of immunosuppressive drugs.

  • Animal Model : Brown Norway rats served as donors, and Lewis rats were the recipients, a combination that represents a major histocompatibility barrier.[1]

  • Surgical Procedure : The donor heart is transplanted into the recipient's abdomen. The donor's aorta is typically anastomosed to the recipient's abdominal aorta, and the donor's pulmonary artery is anastomosed to the recipient's inferior vena cava. This allows the transplanted heart to be perfused with the recipient's blood while the recipient's native heart maintains circulation.

  • Drug Administration : this compound (at doses of 10 mg/kg/day or 20 mg/kg/day) and Cyclosporin A (10 mg/day) were administered orally to the recipient rats.[1]

  • Monitoring of Graft Rejection : Graft survival is monitored by daily palpation of the abdomen to assess the heartbeat of the transplanted heart. Cessation of a palpable heartbeat indicates rejection. Histological analysis of the explanted graft is performed to assess the degree of immune cell infiltration, tissue damage, and other signs of rejection.[1]

cluster_donor Donor Rat (Brown Norway) cluster_recipient Recipient Rat (Lewis) DonorHeart Heart Harvest Transplantation Heterotopic Heart Transplantation (Abdomen) DonorHeart->Transplantation DrugAdmin Oral Administration (this compound or Cyclosporin A) Transplantation->DrugAdmin Monitoring Daily Palpation for Heartbeat DrugAdmin->Monitoring Endpoint Graft Rejection Assessment (Histology) Monitoring->Endpoint

References

A-770041: A Comparative Guide to its Cross-Reactivity with Protein Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein kinase inhibitor A-770041 with other relevant kinase inhibitors, focusing on its cross-reactivity profile. The information is intended to assist researchers in making informed decisions for their experimental designs and drug development projects.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck plays a crucial role in T-cell signaling, making it an attractive target for immunosuppressive and anti-inflammatory therapies.[1] This guide explores the selectivity of this compound and compares its performance against other kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. Off-target effects can lead to unforeseen side effects or confounding experimental results. This section provides a quantitative comparison of this compound's inhibitory activity against a panel of protein kinases, alongside other inhibitors.

This compound Cross-Reactivity Profile

This compound demonstrates significant selectivity for Lck over other Src family kinases and kinases outside of the Src family.

Table 1: Inhibitory Activity (IC50) of this compound against Src Family Kinases

KinaseThis compound IC50 (nM)Fold Selectivity vs. Lck
Lck 147 1
Fyn44,100~300
Src9,100~62
Fgr14,100~96
Lyn->8
Hck->8

Data compiled from multiple sources.[2][3] The IC50 for Lck was determined in the presence of 1 mM ATP.

Beyond the Src family, this compound has been shown to be highly selective. Studies have indicated that it exhibits over 200-fold selectivity against a panel of approximately 20 serine/threonine and tyrosine kinases, with IC50 values greater than 10 µM in a CEREP panel of about 70 molecular targets.[3][4]

A KINOMEscan™ binding assay performed at a concentration of 10 µM showed that this compound binds to a limited number of kinases, further highlighting its selectivity. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding. While not providing a precise IC50, this data offers a broad overview of potential off-target interactions at a high concentration.

Comparison with Alternative Kinase Inhibitors

To provide a comprehensive understanding of this compound's performance, its selectivity profile is compared with other well-characterized kinase inhibitors that also target Lck or have a broader activity profile.

Table 2: Comparative Kinase Inhibition Profiles (IC50 in nM)

KinaseThis compoundNintedanibDasatinibSaracatinib (AZD0530)
Lck 147 22 ~1 4-10
Src9,100Inhibits<1 2.7
Fyn44,100-<1 4-10
Lyn-Inhibits<1 4-10
Abl--<1 30
PDGFRα-2728-
PDGFRβ-1928-
VEGFR2-2116-
FGFR1-69--

Nintedanib is a multi-target tyrosine kinase inhibitor that, in addition to Lck, also potently inhibits VEGFR, FGFR, and PDGFR.[5] Its IC50 for Lck is significantly lower than that of this compound, indicating higher potency but a much broader spectrum of activity.[5]

Dasatinib is a potent, orally available dual Src/Abl inhibitor.[6] It demonstrates very high potency against Lck and other Src family kinases, as well as Abl kinase.[7][8] However, it is a promiscuous inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[7][8]

Saracatinib (AZD0530) is another potent Src family kinase inhibitor with high affinity for c-Src, Lck, and other members.[9][10][11] It also inhibits Abl kinase, though to a lesser extent than Src family kinases.[6][9]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this compound's activity and the methods used for its characterization, the following diagrams are provided.

Lck_Signaling_Pathway TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Activation CD4 CD4 CD4->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 (Adapter Proteins) ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 & DAG (Second Messengers) PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NFAT_AP1_NFkB NFAT, AP-1, NF-κB (Transcription Factors) Ca_PKC->NFAT_AP1_NFkB Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression A770041 This compound A770041->Lck

Caption: Simplified Lck signaling pathway in T-cell activation, inhibited by this compound.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate kinase with This compound Compound_Prep->Incubation Kinase_Prep Prepare kinase (e.g., Lck) solution Kinase_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Initiation Initiate reaction by adding substrate/ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow kinase reaction to proceed Initiation->Reaction_Step Termination Stop reaction (optional, depending on assay) Reaction_Step->Termination Detection Measure signal (e.g., luminescence, fluorescence) Termination->Detection Data_Processing Process raw data Detection->Data_Processing IC50_Calc Calculate IC50 value Data_Processing->IC50_Calc

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.

In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase, such as Lck. Assays like ADP-Glo™ or LanthaScreen™ are commonly used.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a specific protein kinase.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration around the Km for the kinase, e.g., 1 mM for Lck)[2]

  • Suitable peptide substrate for Lck

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions. Further dilute the compound in the kinase buffer.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add the kinase solution (e.g., 2.5 µL of a 2x concentrated Lck solution) to each well.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the substrate and ATP mixture (e.g., 5 µL of a 2x concentrated solution).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed (or ATP consumed) according to the manufacturer's instructions for the chosen detection assay (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and incubate).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This method provides a broad assessment of a compound's binding affinity to a large panel of kinases.

Objective: To profile the selectivity of this compound by measuring its binding to a wide array of protein kinases.

Principle: The assay is based on a competition binding format. A test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag linked to the kinase. A low amount of bound kinase indicates strong competition from the test compound.

General Procedure:

  • A panel of human kinases, each tagged with a unique DNA barcode, is used.

  • The test compound (this compound) is incubated with the kinase and an immobilized ligand in a multi-well plate.

  • After an incubation period to reach equilibrium, unbound kinase is washed away.

  • The amount of kinase remaining bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.

  • The results are expressed as a percentage of the DMSO control, where 100% represents no inhibition of binding and a lower percentage indicates stronger binding of the test compound.

Conclusion

This compound is a highly selective inhibitor of Lck, demonstrating significantly lower potency against other Src family kinases and a clean profile against a broader range of kinases. When compared to multi-kinase inhibitors like nintedanib and dasatinib, this compound offers a more targeted approach for studying Lck function, which can be advantageous in reducing off-target effects in both cellular and in vivo models. For researchers requiring potent pan-Src or multi-kinase inhibition, alternatives such as dasatinib or saracatinib may be more suitable. The choice of inhibitor should be guided by the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for further comparative studies and inhibitor characterization.

References

A Head-to-Head Comparison of A-770041 and Other Lck Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the lymphocyte-specific kinase (Lck) inhibitor A-770041 with other notable inhibitors targeting this critical T-cell signaling enzyme. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential biological pathways and workflows to support informed decisions in research and development.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a pivotal enzyme in T-cell activation. Its role in initiating the T-cell receptor (TCR) signaling cascade makes it a prime target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][2] this compound is a potent and selective Lck inhibitor that has demonstrated efficacy in preclinical models of organ transplant rejection.[3] This guide provides a comparative analysis of this compound against other well-characterized Lck inhibitors.

Quantitative Comparison of Lck Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other selected Lck inhibitors. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 1: Potency of Lck Inhibitors Against Lck Kinase

InhibitorLck IC50 (nM)Assay Conditions
This compound 1471 mM ATP[4]
A-420983 401 mM ATP
Dasatinib <1Cell-free assay[5]
Bosutinib 1.2 (for Src)Cell-free assay[6]
Saracatinib (AZD0530) 4-10Cell-free assay[7][8]
PP1 5Not specified
PP2 4Not specified[1]
BMS-243117 4Not specified[1]
Compound XII 0.6Not specified[1]

Table 2: Selectivity Profile of Lck Inhibitors Against Other Src Family Kinases

InhibitorFyn IC50 (nM)Src IC50 (nM)Yes IC50 (nM)Lyn IC50 (nM)Hck IC50 (nM)Fgr IC50 (nM)
This compound 44,1009,100->8-fold vs Lck>8-fold vs Lck14,100
A-420983 70 - 33070 - 330-70 - 33070 - 33070 - 330
Dasatinib <1.1<1.1<1.1---
Bosutinib -1.2----
Saracatinib (AZD0530) 4 - 112.74 - 114 - 11-4 - 11
BMS-243117 128632-13203840240
Compound XII -1----

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Lck inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Lck Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[9]

  • Substrate (e.g., poly(E,Y) peptide)

  • ATP

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution or 5% DMSO (vehicle control).[9]

  • Add 2 µL of Lck enzyme diluted in Tyrosine Kinase Buffer.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for Lck, or at a physiological concentration (e.g., 1 mM) for determining IC50 values under specific conditions.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular T-Cell Activation Assay (IL-2 Production in Jurkat Cells)

This assay measures the ability of an inhibitor to block T-cell activation by quantifying the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Stimulating agents: Anti-CD3 and Anti-CD28 antibodies, or Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium.

  • Seed the Jurkat cells into a 96-well plate at a density of 0.5 to 2 million cells per ml.[6]

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) and incubate for a predetermined time (e.g., 1 hour).

  • Stimulate the cells by adding anti-CD3/anti-CD28 antibodies or a combination of PHA and PMA to the wells.

  • Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[6]

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-2 production for each inhibitor concentration relative to the stimulated vehicle control and determine the EC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in Lck inhibition.

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB IL2 IL-2 Production NFAT->IL2 NFkB->IL2 Inhibitor This compound & Other Inhibitors Inhibitor->Lck

Caption: Lck Signaling Pathway in T-Cell Activation.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Compound_Library Compound Library (e.g., 225,000 compounds) HTS High-Throughput Screen (Biochemical Kinase Assay) Single Concentration Compound_Library->HTS Primary_Hits Primary Hits (e.g., 1,587 actives, 0.7%) HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen Counter-Screens (Remove false positives) Confirmed_Hits->Counter_Screen Triaged_Hits Triaged Hits Counter_Screen->Triaged_Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of kinases) Triaged_Hits->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., T-Cell Activation) Triaged_Hits->Cellular_Assays Lead_Candidates Lead Candidates Selectivity_Profiling->Lead_Candidates Cellular_Assays->Lead_Candidates

References

A Comparative Analysis of A-770041's Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the performance and specificity of A-770041 in comparison to other kinase inhibitors.

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and proliferation.[1][4] Consequently, inhibition of Lck is a key therapeutic strategy for managing T-cell-mediated autoimmune diseases and organ transplant rejection.[1][5] This guide provides a detailed comparison of this compound's effects on downstream signaling pathways versus other relevant inhibitors, supported by experimental data and protocols.

Mechanism of Action: this compound's Role in the Lck Signaling Pathway

Upon engagement of the T-cell receptor (TCR), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This action initiates a cascade of downstream signaling events, including the recruitment and activation of ZAP-70, which in turn activates key pathways like the PLCγ1-Calcium influx, Ras-MAPK (Erk1/2), and PI3K/Akt pathways.[4] These pathways converge to activate transcription factors, notably NF-κB, leading to the production of crucial cytokines such as Interleukin-2 (IL-2) and Transforming growth factor-beta (TGF-β), which drive T-cell proliferation and differentiation.[1][4][6][7]

This compound selectively binds to the ATP-binding site of Lck, inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Activates Akt Akt ZAP70->Akt Activates Erk Erk1/2 ZAP70->Erk Activates IKK IKK PLCg1->IKK Activates Akt->IKK Activates Gene Gene Transcription Erk->Gene Regulates NFkB NF-κB IKK->NFkB Activates NFkB->Gene Cytokines IL-2, TGF-β Production Gene->Cytokines Proliferation T-cell Activation & Proliferation Cytokines->Proliferation A770041 This compound A770041->Lck Inhibits

Caption: Lck signaling pathway and the inhibitory action of this compound.

Quantitative Inhibitor Profile

This compound demonstrates high selectivity for Lck over other Src family kinases, a critical feature for minimizing off-target effects.

InhibitorTarget(s)IC50 / EC50SelectivityReference
This compound Lck 147 nM (IC50) 300-fold vs. Fyn; 60-fold vs. Src[1][2]
Fyn44.1 µM (IC50)-[2]
Src9.1 µM (IC50)-[2]
IL-2 Production (in vitro)~80 nM (EC50)-[1]
IL-2 Production (in vivo)78 nM (EC50)-[1]
Nintedanib Lck 22 nM (IC50) Also targets VEGFR, PDGFR, FGFR[6][7]
VEGFR, PDGFR, FGFRPotent inhibitorBroad spectrum[6][7]
Cyclosporin A Calcineurin-Different mechanism[1]

Comparative Analysis: this compound vs. Other Inhibitors

This compound vs. Nintedanib: Specific vs. Multi-Targeted Kinase Inhibition

Nintedanib is a multi-targeted tyrosine kinase inhibitor approved for treating idiopathic pulmonary fibrosis (IPF) that, in addition to targeting receptor tyrosine kinases like PDGFR and VEGFR, also potently inhibits Lck.[6][7] A direct comparison reveals differences in their effects on Lck phosphorylation in T-cells.

Experimental Data: Inhibition of Lck Phosphorylation

InhibitorConcentration for EffectCell TypeResultReference
This compound ≥100 nM Murine CD4+ T-cellsEffective inhibition of Lck phosphorylation[6][7]
Nintedanib ≥30 nM Murine CD4+ T-cellsEffective inhibition of Lck phosphorylation[6][7]

While Nintedanib shows a lower effective concentration for Lck phosphorylation in this specific assay, this compound's high selectivity for Lck ensures that the observed downstream effects are primarily due to the inhibition of this specific kinase, avoiding the confounding effects of inhibiting other pathways like PDGFR or VEGFR.[6][7] This makes this compound a more precise tool for studying Lck-specific functions. For instance, studies using this compound have specifically demonstrated that Lck inhibition attenuates lung fibrosis by suppressing TGF-β production in regulatory T-cells.[6][7]

Experimental Protocol: Lck Phosphorylation Assay

This protocol outlines the method used to compare the inhibitory effects of this compound and Nintedanib on Lck phosphorylation.[6][7]

  • Cell Isolation: CD4+ T-cells are isolated from murine spleens using Magnetic Activated Cell Sorting (MACS).

  • Cell Stimulation: Isolated T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Inhibitor Incubation: Stimulated cells are incubated with varying concentrations of Nintedanib (0–300 nM) or this compound (0–1000 nM) for 5 minutes.

  • Analysis: The phosphorylation status of Lck is analyzed using an automated capillary-based immunoassay system (Simple Wes™).

Exp_Workflow_Phospho cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Spleen Murine Spleen Isolation MACS Isolation Spleen->Isolation CD4_Cells Isolated CD4+ T-cells Isolation->CD4_Cells Stimulation Stimulate with anti-CD3/CD28 Abs CD4_Cells->Stimulation Incubation Incubate with Inhibitor (this compound or Nintedanib) for 5 min Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Wes Simple Wes™ System (Automated Immunoassay) Lysis->Wes Data Lck Phosphorylation Data Wes->Data

Caption: Experimental workflow for the Lck phosphorylation assay.
This compound vs. Cyclosporin A: Targeted Kinase Inhibition vs. Broad Immunosuppression

Cyclosporin A is a widely used immunosuppressant that acts by inhibiting calcineurin, a different downstream component of the T-cell activation pathway. A comparison in a preclinical model of organ rejection highlights the efficacy and potentially different side-effect profiles of these two approaches.

Experimental Data: Rat Heart Allograft Rejection Model

In a study involving the transplantation of hearts across a major histocompatibility barrier in rats, both this compound and Cyclosporin A were effective at preventing organ rejection.[1]

InhibitorDosageOutcomeKey ObservationReference
This compound 20 mg/kg/dayPrevented rejection for >65 daysMinimal microvascular changes; less myocyte mineralization [1]
Cyclosporin A 10 mg/dayPrevented rejection for >65 daysMinimal microvascular changes; observed myocyte mineralization[1]

The key differentiator was that grafts from animals treated with this compound showed less mineralization in myocytes compared to those treated with Cyclosporin A.[1] This suggests that the targeted inhibition of Lck by this compound may offer a more favorable safety profile compared to the broader immunosuppressive mechanism of calcineurin inhibitors.

Experimental Protocol: Heterotopic Heart Transplant Model

This protocol describes the in vivo model used to assess the efficacy of this compound in preventing organ rejection.[1]

  • Model: Heterotopic heart transplantation is performed in rats, with hearts from Brown Norway donors transplanted into Lewis recipients (a major histocompatibility barrier).

  • Treatment Groups:

    • Vehicle control group.

    • This compound group (e.g., 20 mg/kg/day).

    • Cyclosporin A group (10 mg/day).

  • Monitoring: Graft survival is monitored daily.

  • Histology: At the end of the study, grafts are harvested for histological analysis to assess microvascular changes, mononuclear infiltrates, and myocyte mineralization.

Exp_Workflow_Transplant cluster_treatment Treatment Groups Donor Brown Norway Rat (Donor) Transplant Heterotopic Heart Transplantation Donor->Transplant Recipient Lewis Rat (Recipient) Recipient->Transplant A77 This compound (20 mg/kg/day) Transplant->A77 Assign to CsA Cyclosporin A (10 mg/day) Transplant->CsA Assign to Control Vehicle Control Transplant->Control Assign to Monitor Monitor Graft Survival (>65 days) A77->Monitor CsA->Monitor Control->Monitor Histo Histological Analysis of Grafts Monitor->Histo

Caption: Workflow for the in vivo heart allograft rejection model.

Conclusion

This compound is a highly selective Lck inhibitor that effectively blocks T-cell activation and proliferation by targeting the apex of the TCR signaling cascade. Comparative data demonstrates its utility as a precise molecular probe for dissecting Lck-dependent pathways. When compared with multi-kinase inhibitors like Nintedanib, this compound offers superior specificity, ensuring that observed effects are attributable to Lck inhibition. In preclinical models of organ transplantation, it shows efficacy comparable to standard immunosuppressants like Cyclosporin A but with a potentially improved side-effect profile, highlighting the therapeutic potential of targeted Lck inhibition.

References

Confirming A-770041 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to confirm target engagement of A-770041, a selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), in a cellular context. We compare this compound with other commonly used Lck inhibitors, Dasatinib and PP2, and provide supporting experimental data and detailed protocols.

This compound is a potent and selective, orally active inhibitor of Lck, a Src-family tyrosine kinase crucial for T-cell signaling.[1][2] Confirmation of its engagement with Lck in a cellular environment is paramount for interpreting experimental results and predicting its therapeutic efficacy. This guide explores both indirect and direct methods to measure this engagement.

Comparison of Lck Inhibitors

The following table summarizes the key characteristics of this compound and two alternative Lck inhibitors, Dasatinib and PP2. While all three compounds target Lck, their selectivity profiles and potencies differ.

CompoundTarget(s)Lck IC50 (in vitro)Cellular Lck InhibitionDownstream Effect
This compound Lck 147 nMEC50 ~80 nM for IL-2 inhibitionInhibition of IL-2 production
Dasatinib Lck, Src, Bcr-Abl, etc.Sub-nanomolar to low nanomolarEffective at ~100 nMInhibition of T-cell activation and proliferation
PP2 Lck, Fyn, Hck4 nMMicromolar concentrations often requiredPotentiation of cytotoxicity in some cancer cells

Methods for Confirming Target Engagement

Target engagement of this compound and other Lck inhibitors in cells can be assessed through various methods that measure either the direct physical interaction between the compound and the target protein or the downstream functional consequences of this interaction.

Direct Target Engagement Assays

These methods provide evidence of the physical binding of the inhibitor to Lck within the cell.

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3][4] By heating cell lysates or intact cells treated with the inhibitor to various temperatures, the amount of soluble Lck can be quantified, typically by Western blot. A shift in the melting curve of Lck in the presence of the inhibitor confirms target engagement.

  • In-Cell Western (ICW): This immunocytochemical technique allows for the quantification of protein levels and post-translational modifications directly in fixed and permeabilized cells in a multi-well plate format. For target engagement, ICW can be used to measure the dose-dependent inhibition of Lck autophosphorylation at Tyr394, a marker of its active state.

Indirect Target Engagement Assays

These methods measure the functional consequences of Lck inhibition, providing indirect evidence of target engagement.

  • Western Blot for Phospho-Lck: Lck activation involves autophosphorylation at tyrosine 394 (Tyr394). A decrease in the level of phosphorylated Lck (pLck) upon treatment with an inhibitor is a strong indicator of target engagement and inhibition.[1][4]

  • Downstream Signaling Readouts (e.g., IL-2 Production): Lck is a key initiator of the T-cell receptor (TCR) signaling cascade, which ultimately leads to the production of cytokines like Interleukin-2 (IL-2).[2] Measuring the inhibition of IL-2 production in stimulated T-cells is a robust functional readout of Lck engagement by an inhibitor. This is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Calcium->NFAT NFkB NF-κB PKC->NFkB Ras_MAPK Ras/MAPK Pathway AP1 AP-1 Ras_MAPK->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene A770041 This compound A770041->Lck inhibits

Caption: Lck Signaling Pathway

Target_Engagement_Workflow cluster_direct Direct Engagement cluster_indirect Indirect Engagement CETSA Cellular Thermal Shift Assay (CETSA) WB_Detection WB_Detection CETSA->WB_Detection Western Blot for soluble Lck ICW In-Cell Western (ICW) Plate_Reader Plate_Reader ICW->Plate_Reader Fluorescence Detection pLck_WB Phospho-Lck Western Blot WB_Detection_pLck WB_Detection_pLck pLck_WB->WB_Detection_pLck Western Blot for pLck IL2_ELISA IL-2 ELISA Plate_Reader_ELISA Plate_Reader_ELISA IL2_ELISA->Plate_Reader_ELISA Colorimetric Detection Cells Treat Cells with Inhibitor (e.g., this compound) Cells->CETSA Cells->ICW Cells->pLck_WB Cells->IL2_ELISA

Caption: Experimental Workflow

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Lck

This protocol is adapted from general CETSA procedures and may require optimization for specific cell lines and antibodies.[3][4]

  • Cell Treatment:

    • Culture Jurkat T-cells or other suitable lymphocytic cell lines to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with this compound, Dasatinib, PP2, or DMSO (vehicle control) at desired concentrations for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for Lck.

    • Quantify the band intensities to generate a melting curve.

In-Cell Western (ICW) for Lck Phosphorylation

This protocol is a general guideline and should be optimized for the specific antibodies and cell line used.

  • Cell Seeding and Treatment:

    • Seed Jurkat T-cells in a 96-well plate and stimulate with anti-CD3/CD28 antibodies.

    • Treat cells with a serial dilution of this compound, Dasatinib, PP2, or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Antibody Incubation:

    • Block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies against phospho-Lck (Tyr394) and a normalization protein (e.g., total Lck or a housekeeping protein) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the plate and incubate with species-specific, fluorophore-conjugated secondary antibodies for 1 hour in the dark.

    • Wash the plate again and acquire fluorescence signals using an appropriate plate reader or imaging system.

Western Blot for Lck Phosphorylation
  • Cell Lysis and Protein Quantification:

    • Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Lck (Tyr394) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Lck as a loading control.

IL-2 ELISA
  • Sample Collection:

    • Culture T-cells and stimulate them in the presence of varying concentrations of the Lck inhibitor.

    • Collect the cell culture supernatant after an appropriate incubation period (e.g., 24-48 hours).

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific IL-2 ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of IL-2 in the samples.

By employing a combination of these direct and indirect methods, researchers can confidently confirm the cellular target engagement of this compound and objectively compare its performance against alternative Lck inhibitors. This comprehensive approach is essential for the rigorous validation of chemical probes and the advancement of drug discovery programs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-770041
Reactant of Route 2
Reactant of Route 2
A-770041

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.